Erk-IN-2
Description
Properties
Molecular Formula |
C16H18ClN5O2 |
|---|---|
Molecular Weight |
347.80 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride |
InChI |
InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1 |
InChI Key |
VPFDSSKZNLUCLT-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of ERK inhibitors, compounds designed to specifically block the activity of ERK1 and ERK2. While specific data for a compound designated "Erk-IN-2" is not prominently available in the current scientific literature, this document will detail the established mechanisms of well-characterized ERK inhibitors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
The core principle behind ERK inhibition is to disrupt the downstream signaling events that promote uncontrolled cell growth.[1] This is primarily achieved through two main strategies: competitive inhibition at the ATP-binding site and allosteric inhibition at sites distant from the active site.[1] Understanding these mechanisms is crucial for the development of novel and more effective cancer therapeutics.[5]
The ERK Signaling Pathway
The canonical ERK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus.[3][6][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf).[3][9] Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases).[10] Finally, MEK1/2 dually phosphorylates ERK1 and ERK2 on threonine and tyrosine residues within their activation loop, leading to their full activation.[3][10] Activated ERK can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and elicit a cellular response.[9][11][12]
Core Mechanisms of ERK Inhibition
ERK inhibitors can be broadly classified based on their mode of binding and mechanism of action.
ATP-Competitive Inhibition
The most common mechanism of action for kinase inhibitors is competition with ATP for binding to the enzyme's active site.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of ERK substrates, thereby blocking downstream signaling.[1]
Allosteric Inhibition
Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket.[1] This binding induces a conformational change in the ERK protein that reduces its catalytic activity.[1] Allosteric inhibitors can offer higher specificity compared to ATP-competitive inhibitors.[1]
Induction of a Novel Binding Pocket
Some advanced inhibitors, such as SCH772984, exhibit a unique mechanism. SCH772984 induces the formation of a previously unknown binding pocket in ERK1/2.[5][13] This pocket is created by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC.[5][13] This novel binding mode is associated with slow binding kinetics and high selectivity.[5][13]
Quantitative Data for Selected ERK Inhibitors
The potency and selectivity of ERK inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| SCH772984 | ERK1 | 4 nM | Cell-free | [14] |
| ERK2 | 1 nM | Cell-free | [14] | |
| Haspin | 398 nM | - | [5] | |
| JNK1 | 1080 nM | - | [5] | |
| Ulixertinib (BVD-523) | ERK1/ERK2 | <0.3 nM | - | [14] |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 nM | - | [14] |
| ERK2 | 0.3 nM | - | [14] | |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM | Biochemical | [14] |
| FR 180204 | ERK1 | Ki: 0.31 µM | - | [14] |
| ERK2 | Ki: 0.14 µM | - | [14] |
Experimental Protocols for Assessing ERK Inhibition
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ERK protein.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT) containing purified active ERK2 enzyme (e.g., 2 nM).[11]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and incubate for a predetermined time.
-
Substrate and ATP: Initiate the kinase reaction by adding a specific substrate (e.g., Ets) and radiolabeled [γ-32P]-ATP.[11]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).[11]
-
Reaction Quenching and Detection: Stop the reaction and spot aliquots onto filter paper (e.g., P81).[11] Wash the filters to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-ERK Assay (ELISA-based)
Objective: To measure the level of phosphorylated ERK (p-ERK) in cultured cells treated with an inhibitor, reflecting the compound's activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluency. Treat the cells with the test inhibitor for a specified time, followed by stimulation with a growth factor (e.g., EGF) to activate the ERK pathway.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA Procedure:
-
Add cell lysates to a microplate pre-coated with a capture antibody specific for total ERK1/2.[15]
-
Incubate to allow the ERK protein to bind.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK at Thr202/Tyr204).[15] This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).[15]
-
Wash away unbound detection antibody and add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance or fluorescence using a plate reader.[16]
-
-
Data Analysis: The signal intensity is proportional to the amount of p-ERK. Normalize the p-ERK signal to the total ERK levels or cell number. Determine the IC50 of the inhibitor on p-ERK levels.
Visualizing the Impact of ERK Inhibition on the Signaling Pathway
ERK inhibitors act downstream of MEK, directly targeting ERK1 and ERK2. This leads to a blockage of the phosphorylation of ERK's substrates, thereby inhibiting the cellular responses of proliferation and survival.
Off-Target Effects
A critical aspect of drug development is the assessment of inhibitor selectivity. While designed to be specific for ERK1/2, small molecule inhibitors can sometimes bind to other kinases or proteins, leading to off-target effects.[17] For instance, SCH772984 has been shown to bind to haspin and JNK1, albeit with lower affinity than to ERK1/2.[5] Characterizing the off-target profile of an inhibitor is essential for understanding its full biological activity and potential toxicities.
Conclusion
ERK inhibitors represent a promising class of targeted therapies for cancers driven by the MAPK pathway.[6] Their mechanisms of action are diverse, ranging from classical ATP competition to the induction of novel inhibitor-binding pockets. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the successful development of selective and potent ERK inhibitors. Future research will likely focus on developing inhibitors with improved selectivity and the ability to overcome resistance mechanisms, ultimately providing better therapeutic options for patients.
References
- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Activated ERK2 is a Monomer in vitro with or without Divalent Cations and when Complexed to the Cytoplasmic Scaffold PEA15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 16. usbio.net [usbio.net]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Erk-IN-2: A Technical Guide to its Role in the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinase 2 (ERK2), a key component of this cascade, is a highly sought-after target for the development of small molecule inhibitors. This technical guide provides a comprehensive overview of Erk-IN-2, a potent and selective inhibitor of ERK2. We will delve into its mechanism of action, present its biochemical and cellular activity, and provide detailed experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction.
Introduction to the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other mitogens to the nucleus, ultimately regulating gene expression and cellular responses. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf/Raf-1), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 then phosphorylate and activate their only known substrates, ERK1 and ERK2 (also known as p44/p42 MAPK), on threonine and tyrosine residues within a conserved T-E-Y motif.
Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, thereby orchestrating a wide range of cellular processes. Given its central role in promoting cell proliferation and survival, the hyperactivation of the MAPK/ERK pathway, often due to mutations in upstream components like Ras and B-Raf, is a major driver of tumorigenesis.
This compound: A Potent ERK2 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ERK2.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈ClN₅O₂ |
| Molecular Weight | 347.80 g/mol |
| CAS Number | 2743576-56-7 |
Mechanism of Action
While the precise binding mode of this compound has not been detailed in publicly available literature, like many small molecule kinase inhibitors, it is presumed to be an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the ERK2 enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of its downstream substrates.
Quantitative Data for this compound
The following tables summarize the in vitro and in-cell activity of this compound, as well as its pharmacokinetic properties in preclinical models.
Biochemical and Cellular Activity
| Assay | Target/Cell Line | IC₅₀ (nM) | Reference |
| Biochemical Assay | ERK2 | 1.8 | [1] |
| Cellular Assay (RSK Phosphorylation) | - | 280 | [2] |
| Cell Proliferation Assay | A375SM (Melanoma) | 214 | [2] |
| SK-MEL 30 (Melanoma) | 305 | [2] | |
| Colo 205 (Colorectal) | 91 | [2] | |
| Lovo (Colorectal) | 201 | [2] |
Note: The specific cell line used for the RSK phosphorylation assay was not specified in the available literature.
Pharmacokinetic Profile
| Species | Route of Administration | Half-life (t₁/₂) | Oral Bioavailability (F%) | Reference |
| Rat | Intravenous (0.5 mg/kg) | 0.4 h | - | [2] |
| Rat | Oral (1 mg/kg) | - | 13% | [2] |
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK Signaling Pathway and this compound Inhibition
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
General Workflow for Biochemical ERK2 Inhibition Assay
Caption: A generalized workflow for determining the IC₅₀ of this compound in a biochemical assay.
General Workflow for Cell-Based Proliferation Assay
Caption: A generalized workflow for assessing the anti-proliferative effects of this compound.
Experimental Protocols
The following are generalized protocols for key assays used to characterize ERK inhibitors. The specific protocols used to generate the data for this compound were not available in the public domain.
In Vitro ERK2 Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant ERK2.
Materials:
-
Recombinant active human ERK2
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.
-
Add recombinant ERK2 to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing kinase assay buffer, MBP, ATP, and [γ-³²P]ATP.
-
Initiate the kinase reaction by adding the reaction mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Western Blot for Inhibition of RSK Phosphorylation
Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream ERK substrate, RSK, in a cellular context.
Materials:
-
Cancer cell line with an active MAPK pathway (e.g., A375SM)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RSK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total RSK and β-actin for normalization.
-
Quantify the band intensities and calculate the IC₅₀ for the inhibition of RSK phosphorylation.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A375SM, SK-MEL 30, Colo 205, Lovo)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound or DMSO to the respective wells.
-
Incubate the plate for 72 hours in a cell culture incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Conclusion
This compound is a potent and selective inhibitor of ERK2 that demonstrates significant anti-proliferative activity in various cancer cell lines. Its ability to effectively block the MAPK signaling cascade makes it a promising candidate for further preclinical and clinical investigation. This technical guide has provided a comprehensive overview of the available data on this compound and has outlined standard experimental protocols for its characterization. As research in the field of MAPK pathway inhibitors continues to evolve, further studies on this compound will be crucial to fully elucidate its therapeutic potential.
References
The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulixertinib, also known as BVD-523, is a potent and selective, orally available small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components like BRAF and RAS, is a hallmark of a significant portion of human cancers, making ERK1/2 compelling therapeutic targets.[4][5][6] Ulixertinib is an ATP-competitive, reversible inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for various advanced solid tumors.[1][4][5][7] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for Ulixertinib.
Chemical Structure and Physicochemical Properties
Ulixertinib is a complex heterocyclic molecule with the chemical formula C21H22Cl2N4O2.[2][8][9] Its structure is characterized by a central pyrrole carboxamide core.
Table 1: Physicochemical Properties of Ulixertinib (BVD-523)
| Property | Value | Reference |
| IUPAC Name | (S)-4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide | [9] |
| Synonyms | BVD-523, VRT752271 | [2][9] |
| CAS Number | 869886-67-9 | [2][8][9] |
| Molecular Formula | C21H22Cl2N4O2 | [2][8][9] |
| Molecular Weight | 433.33 g/mol | [2][8][9][10] |
| Appearance | White to off-white solid | [8] |
| Solubility | DMSO: 86 mg/mL (198.46 mM), Ethanol: 86 mg/mL, Water: Insoluble | [10][11] |
Mechanism of Action
Ulixertinib functions as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[1][4][7] By binding to the ATP-binding pocket of the ERK enzymes, it prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive cell proliferation and survival.[1][2][3] The inhibition of ERK1/2 leads to a halt in the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway for their growth.[2][3] A notable characteristic of Ulixertinib's mechanism is its ability to inhibit the phosphorylation of target substrates even in the presence of increased ERK1/2 phosphorylation, a feedback mechanism often observed with upstream inhibitors.[5][7]
Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by Ulixertinib.
Biological Activity
Ulixertinib has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical models.
Table 2: In Vitro Activity of Ulixertinib (BVD-523)
| Parameter | Target | Cell Line | Value | Reference |
| IC50 | ERK2 | - | <0.3 nM | [8][10] |
| Ki | ERK2 | - | 0.04 ± 0.02 nM | [7] |
| IC50 (pRSK) | pRSK (downstream of ERK) | A375 (BRAFV600E) | 0.14 µM | [10][11] |
| IC50 (Cell Proliferation) | - | A375 (BRAFV600E) | 180 nM | [10][11] |
In Vivo Activity:
In xenograft models of human cancers with BRAFV600E mutations, such as the A375 melanoma and Colo205 colorectal cancer cell lines, orally administered Ulixertinib has been shown to induce dose-dependent tumor growth inhibition and even tumor regression.[7] For instance, in A375 xenografts, doses of 50 and 100 mg/kg twice daily resulted in significant antitumor activity.[7] In the Colo205 model, doses of 50, 75, and 100 mg/kg twice daily led to mean tumor regressions of -48.2%, -77.2%, and -92.3%, respectively.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ERK inhibitors. Below are representative protocols for key in vitro assays.
Kinase Inhibition Assay (Radiometric)
Objective: To determine the inhibitory activity (Ki) of Ulixertinib against ERK2.
Methodology:
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[10][11]
-
Enzyme and Substrate: Use purified, activated ERK2 enzyme and a suitable substrate such as Erktide (IPTTPITTTYFFFK).[10]
-
Compound Preparation: Prepare a serial dilution of Ulixertinib in DMSO.
-
Assay Procedure:
-
Dispense 1.2 nM of ERK2 protein in assay buffer into a 384-well plate containing the diluted Ulixertinib or DMSO control.[10][11]
-
Pre-incubate the enzyme and compound for 20 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding a substrate solution containing 16 µM Erktide and 120 µM [γ-33P]ATP.[10]
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and capture the phosphorylated substrate on a filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be determined using the Cheng-Prusoff equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of Ulixertinib in a cancer cell line.
Methodology:
-
Cell Culture: Culture A375 melanoma cells in DMEM supplemented with 10% fetal calf serum and 1% L-glutamine.[10][11]
-
Cell Seeding: Seed 200 cells per well in a 384-well plate and incubate overnight.[10][11]
-
Compound Treatment: Add Ulixertinib over a range of concentrations (e.g., 0.03 nM to 30 µM) to the cells using an acoustic dispenser. The final DMSO concentration should be kept constant (e.g., 0.3%).[11]
-
Incubation: Incubate the plates for 72 hours at 37°C.[11]
-
Cell Staining and Imaging:
-
Data Analysis: Determine the IC50 value for cell proliferation inhibition by plotting the cell count against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an ERK inhibitor like Ulixertinib.
Conclusion
Ulixertinib (BVD-523) is a highly potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor efficacy in preclinical models of MAPK pathway-driven cancers. Its development addresses the clinical challenge of acquired resistance to upstream inhibitors like BRAF and MEK inhibitors. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the discovery and characterization of novel ERK inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed-valley.com [biomed-valley.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Erk-IN-2: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Erk-IN-2, a potent and selective inhibitor of Extracellular signal-Regulated Kinase 2 (ERK2). This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to validate its engagement with the intended target in cancer cells.
Introduction to this compound and its Target
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, leading to uncontrolled cell growth.[2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this cascade, making them attractive targets for therapeutic intervention.[2] Inhibition of ERK1/2 offers a strategy to block signaling from multiple upstream mutations and potentially overcome resistance to upstream inhibitors like those targeting RAF or MEK.[4][5]
This compound is a potent and highly selective inhibitor of ERK2.[6][7] It demonstrates significant activity in blocking the phosphorylation of downstream substrates and inhibiting the proliferation of cancer cell lines with activating mutations in the MAPK pathway.[2][3]
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) |
| ERK2 | Kinase Assay | 1.8 |
Data sourced from commercially available information.[2][3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50 (nM) |
| A375SM | Malignant Melanoma | BRAF V600E | Cell Proliferation | 214 |
| SK-MEL-30 | Malignant Melanoma | NRAS Q61L | Cell Proliferation | 305 |
| Colo 205 | Colorectal Adenocarcinoma | BRAF V600E | Cell Proliferation | 91 |
| Lovo | Colorectal Adenocarcinoma | KRAS G13D | Cell Proliferation | 201 |
| - | - | - | p-RSK Inhibition | 280 |
Data sourced from commercially available information.[2][3]
Table 3: In Vivo Pharmacokinetics of this compound in Rat
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 0.4 h | 0.5 mg/kg (i.v.) |
| Bioavailability (F%) | 13% | 1 mg/kg (p.o.) |
Data sourced from commercially available information.[2][3]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of ERK2, a central node in the MAPK signaling cascade. The diagram below illustrates the canonical MAPK/ERK pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the validation of ERK inhibitors like this compound, based on protocols described in relevant patent literature.
Biochemical Kinase Assay (ERK2 Inhibition)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ERK2.
Protocol:
-
Assay Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Compound Preparation: Serially dilute this compound in DMSO, followed by dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant active ERK2 enzyme in assay buffer. Prepare a substrate solution containing Myelin Basic Protein (MBP) and [γ-33P]ATP.
-
Reaction Initiation: In a 96-well plate, combine the diluted this compound and ERK2 enzyme. Initiate the kinase reaction by adding the MBP and [γ-33P]ATP solution.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP. Wash the plate to remove unincorporated [γ-33P]ATP. Add scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-RSK Assay
This assay measures the inhibition of ERK signaling in a cellular context by quantifying the phosphorylation of a direct downstream substrate, RSK.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375) in 96-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 24 hours to reduce basal ERK activity.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as EGF or FGF for 15-30 minutes to activate the MAPK pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit to specifically detect phosphorylated RSK (p-RSK) and total RSK in the cell lysates.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-RSK and total RSK. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
-
Data Analysis: Normalize the p-RSK signal to the total RSK signal. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the functional consequence of ERK inhibition on cancer cell growth.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement: Add a cell viability reagent, such as one that measures ATP content (e.g., CellTiter-Glo®), to each well.
-
Signal Detection: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 for cell growth inhibition using a non-linear regression model.
Conclusion
This compound is a potent and selective inhibitor of ERK2 that demonstrates robust activity in both biochemical and cellular assays. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive framework for the target validation of this compound in cancer cells. These methodologies are fundamental for characterizing the mechanism of action and preclinical efficacy of novel ERK pathway inhibitors, guiding further drug development efforts in oncology.
References
- 1. [논문]Activity of the multikinase inhibitor TP‐0903 in RAS mutant acute myeloid leukemia [scienceon.kisti.re.kr]
- 2. ERK2 Inhibitors May Provide Treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. CA3216903A1 - Method for inducing hypertrophic muscle fibers for industrial meat production - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. EP2900223A4 - NOVEL ERK INHIBITORY COMPOUNDS - Google Patents [patents.google.com]
An In-depth Technical Guide to the Binding Kinetics of the ERK1/2 Inhibitor SCH772984
This technical guide provides a comprehensive overview of the binding kinetics and mechanism of action of SCH772984, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the unique molecular interactions that govern the efficacy and prolonged on-target activity of this compound.
Executive Summary
SCH772984 is a novel, dual-mechanism inhibitor of ERK1/2, critical kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many cancers, making ERK a key therapeutic target.[2] SCH772984 not only acts as an ATP-competitive inhibitor but also uniquely prevents the phosphorylation and activation of ERK by its upstream kinase, MEK.[3] This dual action is attributed to its binding to a previously unknown allosteric pocket, which induces a conformational change in ERK.[2][4] A key characteristic of this binding mode is its slow-binding kinetics, particularly a slow dissociation rate, which leads to sustained inhibition of the ERK pathway in cellular systems.[2] This guide synthesizes the available data on its binding affinity, kinetic parameters, and the experimental protocols used for their determination.
Quantitative Binding and Potency Data
The interaction of SCH772984 with ERK1 and ERK2 has been characterized using a variety of biochemical and biophysical assays. The data reveals potent inhibition in the low nanomolar range and highlights a discrepancy between thermodynamic and kinetic measurements, underscoring the inhibitor's complex binding mechanism.
| Parameter | ERK1 | ERK2 | Assay Type | Reference |
| IC₅₀ | 4 nM | 1 nM | Cell-free Enzymatic Assay | [5][6] |
| IC₅₀ | 8.3 nM | 2.7 nM | Enzymatic Assay | |
| Kᵢ (app) | - | 1.1 ± 0.1 nM | Enzyme Kinetics | |
| Kᴅ | ~200 nM | ~200 nM | Isothermal Titration Calorimetry (ITC) | |
| kₒₙ (Association Rate) | Value not available | Value not available | Biolayer Interferometry (BLI) | [2] |
| kₒբբ (Dissociation Rate) | Slow | Slow | Biolayer Interferometry (BLI) | [2] |
| Cellular EC₅₀ | <500 nM in ~88% of BRAF-mutant lines | <500 nM in ~49% of RAS-mutant lines | Cell Viability Assay | [5] |
Note on Kinetic Parameters: The slow on- and off-rates for SCH772984 binding to ERK2 were determined by Biolayer Interferometry (BLI). While the qualitative observation of a "slow off-rate" is a key finding, the precise numerical values for kₒₙ and kₒբբ are typically reported in the full text or supplementary data of the primary literature. The observed discrepancy between the potent IC₅₀ values and the weaker Kᴅ from ITC is likely due to the non-equilibrium, slow-binding nature of the interaction, which can confound thermodynamic measurements.
Signaling Pathway and Mechanism of Action
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus to control key cellular processes like proliferation and survival. SCH772984 exerts its inhibitory effect at the final step of this cascade.
The mechanism of SCH772984 is unique among kinase inhibitors. Structural studies have revealed that it binds to ERK1/2 in a novel manner, inducing an allosteric pocket adjacent to the ATP-binding site.[2] This induced pocket accommodates a part of the inhibitor, while another part occupies the traditional ATP-binding site. This dual engagement explains its complex inhibitory profile.
Experimental Protocols
The characterization of SCH772984's binding kinetics involves a suite of biophysical, biochemical, and cell-based assays.
Biolayer Interferometry (BLI) for Kinetic Analysis
BLI is used to measure the real-time association (kₒₙ) and dissociation (kₒբբ) rates of the inhibitor with the target kinase.
Principle: A biotinylated ligand (ERK2) is immobilized on a streptavidin-coated biosensor tip. The tip is dipped into a solution containing the analyte (inhibitor), and the binding event is measured as a change in the interference pattern of light.
Methodology:
-
Protein Preparation: Recombinant, biotinylated human ERK2 is purified.
-
Sensor Hydration: Streptavidin (SA) biosensors are hydrated in assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).
-
Ligand Immobilization: Biosensors are submerged in a solution of biotinylated ERK2 to achieve a stable loading level.
-
Baseline: Sensors are moved to wells containing only assay buffer to establish a stable baseline signal.
-
Association: Sensors are then moved into wells containing serial dilutions of SCH772984. The increase in signal is monitored in real-time for a set duration (e.g., 300-600 seconds) to measure association.
-
Dissociation: Finally, the sensors are returned to the assay buffer wells, and the decrease in signal is monitored over a prolonged period (e.g., >1800 seconds) to measure the slow dissociation.
-
Data Analysis: The resulting sensorgrams are processed (e.g., reference subtracted) and fit to a 1:1 binding model to calculate kₒₙ, kₒբբ, and the equilibrium dissociation constant (Kᴅ).
Biochemical Kinase Activity Assay (IMAP)
This in vitro assay measures the direct inhibitory effect of SCH772984 on the catalytic activity of purified ERK1/2.
Principle: The assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by ERK. Inhibition of ERK reduces the amount of phosphorylated product.
Methodology:
-
Reagent Preparation: Purified active ERK1 or ERK2, a fluorescently labeled peptide substrate, and ATP are prepared in kinase reaction buffer.
-
Compound Plating: SCH772984 is serially diluted and dispensed into a 384-well microplate.
-
Enzyme Incubation: Diluted ERK2 enzyme (e.g., 0.3 ng/reaction) is added to the wells containing the inhibitor and incubated for a defined period (e.g., 45 minutes) at room temperature.[5]
-
Reaction Initiation: A solution containing the peptide substrate and ATP is added to all wells to start the kinase reaction.
-
Reaction Quenching: The reaction is stopped by adding an IMAP™ Binding Solution, which contains nanoparticles that specifically bind to the phosphorylated peptide.[5]
-
Detection: The plate is incubated to allow for binding, and the fluorescence polarization is measured. A high polarization signal indicates a high degree of phosphorylation (low inhibition), while a low signal indicates effective inhibition.
-
Data Analysis: The data is normalized to controls, and IC₅₀ values are calculated by fitting the dose-response curves.
Cell-Based Assays
Cellular assays are critical to confirm that the biochemical potency translates to on-target effects in a biological context.
4.3.1 Cellular Phosphorylation Assay (Western Blot)
Principle: Measures the phosphorylation status of ERK and its direct downstream substrate, RSK, in cancer cell lines following treatment with the inhibitor.
Methodology:
-
Cell Culture: Cancer cell lines with MAPK pathway mutations (e.g., BRAF-mutant A375 or LOX) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with increasing concentrations of SCH772984 for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and total RSK.
-
Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence to assess the levels of each protein. A dose-dependent decrease in p-ERK and p-RSK indicates target engagement.
4.3.2 Cell Viability Assay
Principle: Quantifies the effect of the inhibitor on the proliferation and viability of cancer cell lines over several days.
Methodology:
-
Cell Seeding: Cells are seeded at a defined density (e.g., 4,000 cells/well) in 96-well plates.[5]
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of SCH772984.
-
Incubation: Plates are incubated for an extended period (e.g., 4-5 days).[5]
-
Viability Measurement: Cell viability is measured using a luminescence-based kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence signals are used to generate dose-response curves and calculate EC₅₀ values.
Conclusion
SCH772984 represents a significant advancement in the development of ERK inhibitors, distinguished by its novel dual-mechanism of action and slow-offset binding kinetics. Its ability to induce an allosteric pocket in ERK1/2 leads to potent and sustained target inhibition, which has shown promise in overcoming resistance to upstream MAPK pathway inhibitors. The combination of detailed kinetic analysis using techniques like BLI, coupled with robust biochemical and cellular characterization, provides a comprehensive understanding of its molecular pharmacology and a strong rationale for its therapeutic potential.
References
- 1. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Slow Inhibition and Conformation Selective Properties of Extracellular Signal-Regulated Kinase 1 and 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Direct ERK Inhibition on Downstream Signaling: A Technical Guide
Disclaimer: Due to the limited availability of public data on a specific inhibitor designated "Erk-IN-2," this technical guide utilizes publicly available information on two well-characterized, potent, and selective ERK1/2 inhibitors, SCH772984 and Ulixertinib (BVD-523) , as representative examples to illustrate the effects of direct ERK inhibition on downstream targets. The data and methodologies presented herein are based on published scientific literature and are intended for research, scientific, and drug development professionals.
Introduction: Targeting the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, playing a central role in regulating cell proliferation, differentiation, survival, and motility.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, often driven by mutations in upstream components like RAS and BRAF.[1][3] Direct inhibition of ERK1 and ERK2, the terminal kinases in this cascade, represents a promising therapeutic strategy to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) and to effectively shut down aberrant signaling.[3][4]
This guide provides an in-depth overview of the effects of direct ERK inhibition on key downstream targets, using SCH772984 and Ulixertinib as examples. It includes a summary of their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols for assessing their effects, and visualizations of the signaling pathways and experimental workflows.
Mechanism of Action of Direct ERK Inhibitors
SCH772984 and Ulixertinib are potent and selective small-molecule inhibitors of ERK1 and ERK2.[5][6]
-
SCH772984 is a novel, ATP-competitive inhibitor of ERK1/2.[5][7] Uniquely, it not only blocks the catalytic activity of ERK but also prevents the phosphorylation of ERK by its upstream kinase, MEK.[5] This dual mechanism of action is thought to lead to a more complete and sustained inhibition of the MAPK pathway.[5]
-
Ulixertinib (BVD-523) is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[8][9] By binding to the ATP pocket of ERK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[8]
The inhibition of ERK1/2 leads to a cascade of effects on its numerous downstream targets, which can be broadly categorized into cytosolic and nuclear substrates. Key downstream targets include the p90 ribosomal S6 kinases (RSK), and the transcription factors CREB, Elk-1, c-Fos, and c-Jun.
Quantitative Analysis of Inhibitor Potency
The potency of SCH772984 and Ulixertinib has been characterized through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| SCH772984 | ERK1 | Cell-free | 4 nM | [5][7] |
| ERK2 | Cell-free | 1 nM | [5][7] | |
| p-RSK (T359/S363) | Cell-based (LOX cells) | Dose-dependent inhibition | [10] | |
| Cell Proliferation (BRAF-mutant cell lines) | Cell-based | EC50 <500 nM in ~88% of lines | [11] | |
| Cell Proliferation (RAS-mutant cell lines) | Cell-based | EC50 <500 nM in ~49% of lines | [11] | |
| Ulixertinib (BVD-523) | ERK2 | Cell-free | <0.3 nM | [6] |
| p-RSK | Cell-based (A375 cells) | 0.14 µM | [12] | |
| Cell Proliferation (A375 cells) | Cell-based | 180 nM | [12] | |
| Cell Proliferation (BT40 pLGG cells) | Cell-based | 62.7 nM | [13] |
Effects on Downstream ERK Targets
Inhibition of ERK1/2 by compounds like SCH772984 and Ulixertinib leads to a significant reduction in the phosphorylation and activation of its downstream effectors.
Ribosomal S6 Kinase (RSK)
RSK is a family of serine/threonine kinases directly phosphorylated and activated by ERK. Activated RSK translocates to the nucleus and phosphorylates various substrates, including transcription factors. Both SCH772984 and Ulixertinib have been shown to potently inhibit the phosphorylation of RSK in a dose-dependent manner in various cell lines.[10][12]
CREB (cAMP Response Element-Binding Protein)
CREB is a transcription factor that is indirectly activated by the ERK pathway. ERK activates RSK, which in turn phosphorylates CREB at Ser133, leading to the transcription of CREB-responsive genes. Inhibition of the ERK pathway is therefore expected to reduce CREB phosphorylation and its transcriptional activity. Studies with pediatric low-grade glioma models have shown that Ulixertinib treatment leads to a reduction in the phosphorylation of nuclear targets of ERK, including CREB.[13]
Elk-1 (E-twenty-six like transcription factor 1)
Elk-1 is a member of the Ternary Complex Factor (TCF) family of transcription factors and is a direct nuclear substrate of ERK. Phosphorylation of Elk-1 by ERK is a critical step in the induction of immediate early genes, such as c-fos.[14] Inhibition of the ERK pathway has been demonstrated to suppress Elk-1 phosphorylation and its subsequent transcriptional activity.[14]
c-Fos and c-Jun
c-Fos and c-Jun are proto-oncogene transcription factors that form the AP-1 (Activator Protein-1) complex. The expression and activity of both c-Fos and c-Jun are regulated by the ERK pathway. Sustained ERK1/2 activation is generally required for the expression of c-Jun, while even transient activation can induce c-Fos.[15] Studies have shown that ERK inhibitors can regulate the expression of c-Fos and c-Jun, which may contribute to the inhibition of cancer cell growth.[16][17] For instance, downregulation of ERK1/2 has been shown to decrease the expression of p-c-Fos while increasing p-c-Jun in cervical cancer cells.[16]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of ERK inhibitors on downstream targets.
Western Blotting for Phosphorylated and Total Proteins
This protocol is used to determine the levels of phosphorylated and total ERK, RSK, CREB, and Elk-1 in cells treated with an ERK inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, RSK, CREB, Elk-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the ERK inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ERK1 or ERK2.
Materials:
-
Purified active ERK1 or ERK2 enzyme
-
Kinase assay buffer
-
Substrate peptide (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for ERK)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
ERK inhibitor (e.g., SCH772984 or Ulixertinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, ERK enzyme, and the inhibitor at various concentrations.
-
Initiate Reaction: Add the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction according to the assay kit instructions.
-
Detection: Add the detection reagent and measure the signal (e.g., luminescence for ADP-Glo™) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Proliferation/Viability Assay
This assay assesses the effect of the ERK inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ERK inhibitor
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 or EC50 value for cell proliferation inhibition.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the ERK signaling pathway and a general experimental workflow.
Caption: The ERK/MAPK signaling pathway and the point of intervention by direct ERK inhibitors.
Caption: A generalized experimental workflow for evaluating the efficacy of an ERK inhibitor.
Conclusion
Direct inhibition of ERK1/2 with potent and selective inhibitors like SCH772984 and Ulixertinib effectively abrogates signaling through the MAPK pathway. This leads to a dose-dependent decrease in the phosphorylation and activity of key downstream targets, including RSK, CREB, Elk-1, c-Fos, and c-Jun. The comprehensive analysis of these downstream effects, through a combination of biochemical and cellular assays, is crucial for understanding the mechanism of action and therapeutic potential of novel ERK inhibitors in cancer and other diseases driven by aberrant ERK signaling. The provided protocols and workflows serve as a foundational guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mitotic Kinases Aurora-A, Plk1, and Cdk1 Interact with Elk-1 Transcription Factor through the N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK signaling regulates tumor promoter induced c-Jun recruitment at the Fra-1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The duration of ERK1/2 activity determines the activation of c-Fos and Fra-1 and the composition and quantitative transcriptional output of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ERK1/2 promoted proliferation and inhibited apoptosis of human cervical cancer cells and regulated the expression of c-Fos and c-Jun proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking New Research Frontiers: A Technical Guide to the Preliminary Exploration of Erk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular regulation, implicated in a vast array of physiological and pathological processes. Its dysregulation is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. Erk-IN-2, a potent and selective inhibitor of ERK2, presents a valuable tool for dissecting the nuanced roles of this pathway in emerging areas of research. This technical guide provides a comprehensive overview of the potential applications of this compound in novel research fields, including oncology, neurobiology, inflammation, and metabolic disorders. While primary literature on the specific applications of this compound is still emerging, this document synthesizes the known biochemical properties of the inhibitor and contextualizes its potential utility through data from analogous ERK inhibitors. Detailed, adaptable experimental protocols and signaling pathway diagrams are provided to empower researchers to initiate preliminary studies with this promising research compound.
Introduction to this compound and the ERK Signaling Pathway
The ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, transduces signals from a wide range of extracellular stimuli to regulate fundamental cellular processes such as proliferation, differentiation, survival, and motility. The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. ERK1 and ERK2 are the final kinases in this cascade, and their activation through phosphorylation by MEK leads to the phosphorylation of a multitude of cytoplasmic and nuclear substrates.
This compound is a small molecule inhibitor with high potency and selectivity for ERK2. As an ATP-competitive inhibitor, it blocks the catalytic activity of ERK2, thereby preventing the phosphorylation of its downstream targets. The high selectivity of this compound for ERK2 over other kinases makes it a precise tool for investigating the specific functions of this isoform.
Quantitative Data for ERK Inhibitors
The following table summarizes the known quantitative data for this compound and provides comparative data for other well-characterized ERK inhibitors to offer a broader context for experimental design.
| Inhibitor | Target(s) | IC50 (Biochemical) | Cellular IC50 (p-RSK Inhibition) | Cell Proliferation IC50 | Reference |
| This compound | ERK2 | 1.8 nM | 280 nM | A375SM: 214 nMSK-MEL 30: 305 nMColo 205: 91 nMLovo: 201 nM | |
| Ulixertinib (BVD-523) | ERK1/2 | ERK1: <0.3 nMERK2: <0.3 nM | Not Reported | Varies by cell line | |
| SCH772984 | ERK1/2 | ERK1: 4 nMERK2: 1 nM | Not Reported | Varies by cell line | |
| Ravoxertinib (GDC-0994) | ERK1/2 | ERK1: 1.1 nMERK2: 0.3 nM | Not Reported | Varies by cell line |
Novel Research Areas for this compound Exploration
The ubiquitous nature of the ERK pathway suggests that its inhibition could have profound effects in a variety of disease models. Below are preliminary areas of research where a potent ERK2 inhibitor like this compound could yield significant insights.
Oncology: Overcoming Resistance and Targeting Novel Substrates
Hyperactivation of the ERK pathway is a common driver of cancer progression and resistance to targeted therapies. While RAF and MEK inhibitors have shown clinical success, acquired resistance often emerges through reactivation of ERK signaling.
-
Potential Applications of this compound:
-
Investigating the efficacy of direct ERK2 inhibition in cancer models with innate or acquired resistance to RAF/MEK inhibitors.
-
Identifying novel ERK2 substrates that contribute to malignant phenotypes.
-
Exploring synergistic combinations of this compound with other anti-cancer agents.
-
Neurobiology: Modulating Synaptic Plasticity and Neuroinflammation
The ERK pathway is a critical regulator of synaptic plasticity, learning, and memory. Its dysregulation has been implicated in neurodegenerative diseases and psychiatric disorders.
-
Potential Applications of this compound:
-
Examining the role of ERK2 in long-term potentiation (LTP) and long-term depression (LTD).
-
Investigating the impact of ERK2 inhibition on cognitive function in animal models of neurological disorders.
-
Exploring the involvement of ERK2 in microglia and astrocyte activation during neuroinflammation.
-
Inflammation: Regulating Cytokine Production and Immune Cell Function
ERK signaling is integral to both innate and adaptive immunity, controlling the production of inflammatory cytokines and the activation of various immune cells.
-
Potential Applications of this compound:
-
Assessing the effect of ERK2 inhibition on the production of pro- and anti-inflammatory cytokines in macrophages and other immune cells.
-
Investigating the role of ERK2 in T-cell and B-cell activation and differentiation.
-
Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Metabolic Disorders: Impact on Insulin Signaling and Adipogenesis
Recent studies have highlighted the involvement of the ERK pathway in metabolic regulation, including insulin signaling and the development of adipose tissue.
-
Potential Applications of this compound:
-
Exploring the impact of ERK2 inhibition on insulin sensitivity and glucose uptake in adipocytes and muscle cells.
-
Investigating the role of ERK2 in adipocyte differentiation and lipid metabolism.
-
Examining the potential of this compound to ameliorate insulin resistance in models of type 2 diabetes and obesity.
-
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the activity and effects of this compound. These should be adapted and optimized for specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for ERK Pathway Activation
This protocol allows for the detection of phosphorylated (active) and total ERK levels.
-
Materials:
-
Cells or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin).
-
In Vitro Kinase Assay
This protocol directly measures the inhibitory activity of this compound on purified ERK2.
-
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Myelin basic protein (MBP) as a substrate
-
ATP (including [γ-³²P]ATP for radioactive detection or a suitable reagent for non-radioactive methods)
-
This compound
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ERK2, and MBP substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Conclusion
This compound represents a powerful and selective tool for the research community to probe the intricate functions of the ERK2 signaling pathway. While dedicated studies on this specific inhibitor in novel research areas are anticipated, the information and protocols provided in this guide offer a solid foundation for initiating such investigations. The exploration of this compound in the contexts of cancer, neurobiology, inflammation, and metabolic disorders holds the promise of uncovering new biological insights and potentially identifying novel therapeutic strategies. Researchers are encouraged to adapt and build upon the methodologies presented herein to unlock the full potential of this valuable research compound.
Methodological & Application
Application Notes and Protocols for Erk-IN-2 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention. Erk-IN-2 is a potent and selective inhibitor of ERK2. This document provides detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity and selectivity.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ERK2, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1]
Data Presentation
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against ERK2 is potent, with a reported IC50 value of 1.8 nM.[2] While a comprehensive selectivity panel for this compound is not publicly available, Table 1 provides a template for how such data would be presented and includes representative data for other selective ERK inhibitors to illustrate expected selectivity profiles. Researchers are encouraged to perform their own comprehensive kinase screening to determine the precise selectivity of this compound.
| Kinase Target | This compound IC50 (nM) |
| ERK2 | 1.8 |
| ERK1 | Data not available |
| MEK1 | >10,000 |
| p38α | >10,000 |
| JNK1 | >10,000 |
| CDK2 | >10,000 |
| Table 1: Illustrative Kinase Selectivity Profile. The IC50 value for ERK2 is from available data. Other values are representative of highly selective ERK inhibitors and should be determined experimentally for this compound. |
Signaling Pathway
The MAPK/ERK signaling pathway is a crucial cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 then phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular processes.
Experimental Protocols
Two common in vitro kinase assay formats are detailed below: a luminescent ADP-Glo™ assay and a traditional radiometric assay.
ADP-Glo™ Kinase Assay
This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Active ERK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer. The final concentration should typically range from 1 pM to 10 µM.
-
Dilute active ERK2 enzyme in kinase buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Prepare a solution of MBP substrate in kinase buffer (e.g., 0.2 mg/mL).
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for ERK2 (typically 10-50 µM).
-
-
Kinase Reaction:
-
To each well of a white assay plate, add:
-
1 µL of this compound dilution (or DMSO for control).
-
2 µL of ERK2 enzyme solution.
-
2 µL of MBP substrate and ATP solution.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stopping the Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO-treated, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric Kinase Assay
This is a traditional method that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Materials:
-
Active ERK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Cold ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Dilute active ERK2 enzyme in kinase buffer.
-
Prepare a solution of MBP substrate in kinase buffer.
-
Prepare a working solution of ATP containing a mix of cold ATP and [γ-³²P]ATP (final concentration typically 10-50 µM).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine:
-
This compound dilution (or DMSO).
-
ERK2 enzyme.
-
MBP substrate.
-
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding the ATP working solution.
-
Incubate at 30°C for 20-30 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately place the paper into a beaker of 75 mM phosphoric acid.
-
-
Washing:
-
Wash the P81 paper three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated radiolabeled ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
-
Data Acquisition:
-
Place the dry P81 paper squares into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Similar to the ADP-Glo™ assay, calculate the percent inhibition for each this compound concentration relative to controls and determine the IC50 value by non-linear regression.
-
Conclusion
This compound is a valuable tool for studying the role of ERK2 in cellular signaling and for the development of novel therapeutics. The protocols provided here offer robust methods for characterizing the in vitro activity of this compound and similar compounds. The choice between the ADP-Glo™ and radiometric assay will depend on laboratory capabilities and throughput requirements, with the ADP-Glo™ assay offering a safer and higher-throughput alternative. It is recommended to profile this compound against a broad panel of kinases to fully understand its selectivity and potential off-target effects.
References
Application Notes and Protocols for ERK Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] ERK inhibitors are a class of small molecules designed to block the activity of ERK1 and ERK2, thereby impeding the downstream signaling that drives tumor growth.[1]
This document provides detailed application notes and protocols for the use of ERK inhibitors in mouse xenograft models, a crucial step in the preclinical evaluation of these targeted therapies. While specific in vivo data for Erk-IN-2 is not publicly available, this guide offers a comprehensive framework based on studies with other potent and selective ERK inhibitors. Researchers using this compound, a known ERK2 inhibitor with an IC50 of 1.8 nM, will need to perform initial dose-finding studies to determine the optimal therapeutic window for this specific compound.
Mechanism of Action of ERK Inhibitors
ERK1 and ERK2 are the terminal kinases in the RAS-RAF-MEK-ERK signaling cascade.[1] Upon activation by upstream kinases (MEK1/2), ERK phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and promotion of cell cycle progression.[1][2] ERK inhibitors can be broadly categorized based on their mechanism of action:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of ERK, preventing the phosphorylation of its substrates.[1]
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits ERK activity.[1]
By blocking ERK signaling, these inhibitors can induce cell cycle arrest, and apoptosis in cancer cells with a dysregulated MAPK pathway.[3]
Quantitative Data for Published ERK Inhibitors in Mouse Xenograft Models
The following table summarizes the dosages and administration routes for several well-characterized ERK inhibitors used in mouse xenograft studies. This data can serve as a starting point for designing experiments with new ERK inhibitors like this compound.
| Inhibitor Name(s) | Cancer Cell Line (Xenograft Model) | Dosage | Administration Route | Study Findings |
| Ulixertinib (BVD-523) | A375 (Melanoma) | 5, 25, 50, 100, 150 mg/kg, twice daily | Oral | Dose-dependent antitumor activity, with significant effects starting at 50 mg/kg.[1] |
| Colo205 (Colorectal) | 50, 100, 150, 200 mg/kg (total daily dose), twice daily | Oral | Significant tumor growth inhibition.[1] | |
| MIAPaCa2 (Pancreatic) | 10, 25, 50, 75, 100 mg/kg, twice daily | Oral | Dose-dependent antitumor activity.[1] | |
| CHLA136-Fluc & CHLA255-Fluc (Neuroblastoma) | 50 mg/kg, daily | Intraperitoneal | Significantly inhibited tumor growth and prolonged survival.[4] | |
| Ravoxertinib (GDC-0994) | HCT116 (Colorectal) | 75 mg/kg, twice daily | Oral | Produced significant tumor growth inhibition (70%). |
| KHM-5M (BRAF mutant cancer) | 25 mg/kg, daily | Not specified | Nearly completely abolished tumor growth.[5][6] | |
| General (KRAS/BRAF mutant tumors) | 10 mg/kg, daily | Oral | Sufficient to achieve target coverage for at least 8 hours and showed significant single-agent activity.[7][8] | |
| VX-11e | Human Melanoma RPDX | 50 mg/kg | Oral | Inhibited tumor growth and showed robust inhibition of the downstream target pRSK.[9][10] |
| LY3214996 | HCT116 (Colorectal) | 6.25, 12.5, 25, 50, 100 mg/kg (single dose for PK/PD); 50 or 100 mg/kg, once daily (efficacy) | Oral | Dose-dependent inhibition of pRSK1; significant tumor growth inhibition at 50 and 100 mg/kg.[11] |
| A375 (Vemurafenib-resistant Melanoma) | 50 mg/kg, twice daily | Oral | Showed 95% tumor growth inhibition.[11] | |
| SCH772984 | LOX (Melanoma) | 12.5, 25, 50 mg/kg, twice daily | Intraperitoneal | Resulted in tumor regressions of 17%, 84%, and 98% respectively.[12] |
| MiaPaCa (Pancreatic) | 25, 50 mg/kg, twice daily | Intraperitoneal | Showed tumor regression of 9% and 36% respectively.[13] |
Experimental Protocols
General Protocol for a Mouse Xenograft Study with an ERK Inhibitor
This protocol provides a general framework. Specific details such as cell numbers, tumor volume at the start of treatment, and dosing schedules should be optimized for each specific model and inhibitor.
1. Cell Culture and Animal Implantation:
-
Cell Lines: Select a cancer cell line with a known MAPK pathway alteration (e.g., BRAF or RAS mutations) that has been shown to be sensitive to ERK inhibition in vitro.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of the human tumor xenograft.
-
Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium mixed 1:1 with Matrigel).[14]
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.[14]
-
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
3. Drug Formulation and Administration:
-
Formulation: The formulation of the ERK inhibitor will depend on its solubility and the intended route of administration. Common vehicles include:
-
Administration: Administer the inhibitor or vehicle control according to the predetermined schedule (e.g., once or twice daily) via the chosen route (oral gavage or intraperitoneal injection).
4. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Assess toxicity by monitoring body weight, clinical signs of distress, and, if necessary, through histological analysis of major organs.
5. Pharmacodynamic (PD) Biomarker Analysis:
-
To confirm target engagement in the tumor tissue, collect tumor samples at specific time points after the final dose.
-
Analyze the levels of phosphorylated ERK (p-ERK) and a downstream substrate such as phosphorylated RSK (p-RSK) by Western blot or immunohistochemistry. A decrease in p-RSK is a reliable indicator of ERK pathway inhibition.[11]
Visualizations
ERK Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed-valley.com [biomed-valley.com]
- 5. researchgate.net [researchgate.net]
- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by Erk-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation (p-ERK) using the specific inhibitor Erk-IN-2, as analyzed by the western blot technique. The following sections detail the principles, necessary reagents, and a step-by-step guide for sample preparation, electrophoresis, protein transfer, and immunodetection.
Introduction
The Extracellular signal-regulated kinase (ERK) is a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1][2] The activation of ERK involves its phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3][4] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention.[2][5]
This compound is a small molecule inhibitor designed to suppress the activity of ERK. Its mechanism of action typically involves competing with ATP for the binding site on the ERK protein, thereby preventing its phosphorylation and subsequent activation.[6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK) and total ERK, in cell or tissue samples.[7] This allows for the direct assessment of the efficacy of inhibitors like this compound.
Signaling Pathway
The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of Ras. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK1/2. MEK1/2 then dually phosphorylates ERK1/2 on threonine and tyrosine residues, leading to its activation. Activated ERK can then translocate to the nucleus to regulate gene expression.
Experimental Workflow
The overall workflow for the western blot protocol is depicted below. The process begins with cell culture and treatment with this compound, followed by cell lysis to extract proteins. The protein concentration is then determined to ensure equal loading onto an SDS-PAGE gel for separation. Subsequently, the separated proteins are transferred to a membrane, which is then blocked and incubated with primary and secondary antibodies for detection of the target proteins.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Human/Mouse/Rat Phospho-ERK1 (T202/Y204)/ERK2 (T185/Y187) Antibody MAB1018: R&D Systems [rndsystems.com]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Erk-IN-2 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway, often due to mutations in upstream components like Ras or Raf, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] ERK1 and ERK2, the two main isoforms, are key players in this pathway, and their inhibition presents a promising strategy for cancer treatment.[4][6] Erk-IN-2 is a potent and selective inhibitor of ERK2. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify novel modulators of the ERK signaling pathway.
This compound: A Potent ERK2 Inhibitor
This compound is a small molecule inhibitor of ERK2. Its primary mechanism of action is the competitive inhibition of ATP binding to the active site of ERK2, thereby preventing the phosphorylation of its downstream substrates.[4] This targeted inhibition effectively blocks the propagation of signals that promote cell proliferation and survival.[4]
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | ERK2 | Biochemical | 1.8[7] |
High-Throughput Screening with this compound
HTS assays are crucial for identifying novel inhibitors of the ERK pathway. Several HTS-compatible methods are available to measure ERK1/2 phosphorylation, a direct indicator of its activation.[8] These include AlphaScreen, Homogeneous Time-Resolved Fluorescence (HTRF), and cell-based immunoassays like the In-Cell Western.[8][9][10] The choice of assay depends on the specific research goals, available instrumentation, and desired throughput.
Below is a generalized protocol for a cell-based HTS assay to screen for ERK inhibitors using this compound as a positive control. This protocol is adaptable to various plate-based formats (96-well, 384-well).
Experimental Protocols
1. Cell Line Selection and Culture
-
Recommended Cell Lines: Cell lines with known dysregulation of the MAPK/ERK pathway are ideal, such as those harboring BRAF or KRAS mutations (e.g., A375 melanoma, HCT-116 colon cancer).[11]
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Plate Preparation
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in a serum-free medium.
-
Seed the cells into 96-well or 384-well microplates at a predetermined optimal density (e.g., 25,000 cells/well) and allow them to adhere overnight.[12]
-
The following day, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation levels.
3. Compound Treatment
-
Prepare a dilution series of the test compounds and this compound (as a positive control) in a serum-free medium. A typical concentration range for this compound would be from 0.1 nM to 10 µM.
-
Add the compounds to the respective wells of the assay plate. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
4. Cell Stimulation
-
Prepare a solution of a known ERK pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) at a concentration that elicits a submaximal response (EC80).
-
Add the activator to all wells except for the unstimulated control wells.
-
Incubate for a short period (typically 5-15 minutes) at room temperature to induce ERK phosphorylation.
5. Cell Lysis and Detection
The detection of phosphorylated ERK (p-ERK) can be performed using various HTS-compatible technologies. Below is a generalized workflow for an HTRF-based assay.
-
Aspirate the medium from the wells.
-
Add the lysis buffer provided with the HTRF kit and incubate with shaking for 30-45 minutes at room temperature.[10]
-
Transfer the cell lysates to a low-volume 384-well white plate.[10]
-
Add the HTRF detection reagents (e.g., anti-p-ERK antibody labeled with a donor fluorophore and an anti-total ERK antibody labeled with an acceptor fluorophore).[10]
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.
6. Data Analysis
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
Normalize the data to the positive (stimulated, vehicle-treated) and negative (unstimulated) controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Visualizations
MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade, which is a key pathway in regulating cell growth and proliferation.[3][13]
Caption: The MAPK/ERK signaling cascade.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a cell-based high-throughput screen to identify ERK pathway inhibitors.
Caption: HTS workflow for ERK inhibitor screening.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Viability Assays with Erk-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the impact of Erk-IN-2, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), on cell viability. The protocols outlined below are designed to deliver robust and reproducible data for researchers in oncology, cell biology, and drug discovery.
Introduction to this compound and Cell Viability
This compound is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway, specifically ERK1 and ERK2. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. By inhibiting ERK1/2, this compound is expected to disrupt downstream signaling events that promote cell proliferation and survival, ultimately leading to a decrease in viable cancer cells.[1]
Cell viability assays are essential tools for quantifying the effects of compounds like this compound on a cell population. These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to determine the number of living and healthy cells. This document details protocols for three commonly used cell viability assays: MTT, XTT, and Real-Time-Glo™.
Data Presentation: Efficacy of ERK1/2 Inhibitors on Cancer Cell Viability
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various ERK1/2 inhibitors in different cancer cell lines, providing a reference for the expected potency of compounds like this compound.
Table 1: Cell Viability IC50 Values of ERK1/2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Viability IC50 (nM) | Reference |
| Ulixertinib (BVD-523) | A375 | Melanoma | 180 | [3] |
| Ulixertinib (BVD-523) | A549 | Non-Small Cell Lung Cancer | 400 | [4] |
| Ulixertinib (BVD-523) | DM122 | Melanoma | 480 | [4] |
| VX-11e | HT29 | Colon Cancer | 48 | [5][6] |
| VX-11e | A549 | Non-Small Cell Lung Cancer | 770 | [4] |
| VX-11e | DM122 | Melanoma | 370 | [4] |
| VX-11e | K562 | Leukemia | 1700 | [1] |
| VX-11e | MOLT-4 | Leukemia | 5700 | [1] |
| SCH772984 | H727 | Non-Small Cell Lung Cancer | 135 | [7] |
| SCH772984 | M262 (BRAFV600E) | Melanoma | < 1000 | [8] |
| SCH772984 | M409 (BRAFV600E) | Melanoma | 1000 - 2000 | [8] |
| Ravoxertinib (GDC-0994) | A549 | Lung Adenocarcinoma | Varies | [9] |
| LY3214996 | HCT-116 | Colon Cancer | Varies | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for performing cell viability assays with this compound treatment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, simplifying the procedure.
Materials:
-
This compound stock solution
-
Cell culture medium
-
96-well clear flat-bottom plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits are recommended)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm, with a reference wavelength of ~650 nm)
Procedure:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Treatment: Follow the same procedure as the MTT assay.
-
Incubation: Incubate for the desired treatment period.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of approximately 650 nm.
Protocol 3: Real-Time-Glo™ MT Cell Viability Assay
This is a bioluminescent, non-lytic assay that measures the reducing potential of viable cells in real-time. It allows for continuous monitoring of cell viability over time.
Materials:
-
This compound stock solution
-
Cell culture medium
-
96-well solid white flat-bottom plates
-
Real-Time-Glo™ MT Cell Viability Reagent (commercially available)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent and Cell Preparation: Prepare the Real-Time-Glo™ reagent according to the manufacturer's protocol. Prepare a cell suspension at twice the desired final seeding density.
-
Assay Setup: Add an equal volume of the 2X cell suspension and 2X Real-Time-Glo™ reagent to the wells of the 96-well plate.
-
Compound Addition: Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
Signal Measurement: Place the plate in a plate-reading luminometer set to 37°C and 5% CO2 (if available). Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) to monitor cell viability in real-time.
Data Analysis and Interpretation
For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
It is important to note that the optimal cell seeding density, this compound concentration range, and incubation time should be empirically determined for each cell line and experimental condition to ensure accurate and reproducible results.
References
- 1. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Staining for ERK Localization After Erk-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] Upon activation by upstream kinases such as MEK, ERK translocates from the cytoplasm to the nucleus.[1][3][4] In the nucleus, it phosphorylates a multitude of transcription factors, thereby regulating gene expression.[5] The subcellular localization of ERK is therefore a direct indicator of its activation state and signaling activity.
Erk-IN-2 is a potent and selective inhibitor of ERK1/2. Its mechanism of action involves binding to the ATP-binding pocket of ERK, preventing its phosphorylation and subsequent activation. This inhibition is expected to lead to the retention of ERK in the cytoplasm, providing a clear, image-based readout of drug efficacy.
This application note provides a detailed protocol for the immunofluorescence staining of ERK1/2 to qualitatively and quantitatively assess its subcellular localization following treatment with this compound.
Principle of the Assay
This protocol utilizes immunofluorescence to visualize the subcellular localization of total ERK1/2. In untreated or vehicle-treated cells stimulated with a mitogen, activated ERK is expected to translocate to the nucleus. In cells treated with this compound, ERK activation is inhibited, leading to its sequestration in the cytoplasm. By using specific primary antibodies against ERK1/2 and fluorescently labeled secondary antibodies, the localization of ERK can be visualized by fluorescence microscopy. The relative fluorescence intensity in the nucleus versus the cytoplasm can be quantified to determine the effect of the inhibitor.
Signaling Pathway
The diagram below illustrates the canonical ERK signaling pathway and the point of inhibition by this compound.
Caption: The ERK Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol.
Caption: Immunofluorescence Experimental Workflow.
Materials and Reagents
-
Cell Line: A suitable cell line with an active ERK pathway (e.g., HeLa, A431, MCF-7).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound: Stock solution in DMSO.
-
Mitogen: (e.g., EGF, PMA) for stimulating the ERK pathway.
-
Coverslips: Sterile, glass.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA or 5% Normal Goat Serum in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-ERK1/2 (p44/42 MAPK) polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Detailed Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Treatment:
-
Starve cells in serum-free medium for 4-6 hours prior to treatment to reduce basal ERK activity.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., 100 ng/mL EGF) for 15-30 minutes to induce ERK translocation in control wells. Include an unstimulated, vehicle-treated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 500 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ERK1/2 antibody in blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Gently dip the coverslips in distilled water to remove salt crystals.
-
Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Data Acquisition and Analysis
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).
-
For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain).
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
The DAPI signal is used to define the nuclear region of interest (ROI).
-
The cytoplasmic ROI can be defined by creating a whole-cell ROI and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the ERK signal in both the nuclear and cytoplasmic ROIs for a statistically significant number of cells per condition (e.g., >50 cells).
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.
-
Expected Results
In mitogen-stimulated cells treated with vehicle, a high nuclear-to-cytoplasmic ratio of ERK fluorescence is expected, indicating translocation. In contrast, cells treated with effective concentrations of this compound should exhibit a low nuclear-to-cytoplasmic ratio, demonstrating the inhibition of ERK translocation and its retention in the cytoplasm.
Quantitative Data Summary
The following table presents representative quantitative data from an experiment assessing the effect of this compound on ERK localization.
| Treatment Condition | This compound Conc. (µM) | Mitogen Stimulation | Mean Nuclear:Cytoplasmic ERK Fluorescence Ratio (± SD) | Percent Inhibition of Nuclear Translocation |
| Unstimulated Control | 0 (Vehicle) | - | 0.85 ± 0.15 | N/A |
| Stimulated Control | 0 (Vehicle) | + | 3.50 ± 0.45 | 0% |
| This compound | 0.1 | + | 2.10 ± 0.30 | 52.8% |
| This compound | 1 | + | 1.20 ± 0.20 | 86.8% |
| This compound | 10 | + | 0.90 ± 0.18 | 98.1% |
Note: The values presented are for illustrative purposes and may vary depending on the cell line, mitogen, and specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete blocking; secondary antibody concentration too high. | Increase blocking time or change blocking agent; titrate secondary antibody. |
| Weak or No Signal | Primary antibody concentration too low; inactive primary antibody. | Increase primary antibody concentration; use a new antibody aliquot. |
| Nuclear Staining in Unstimulated Cells | High basal ERK activity in the cell line. | Ensure adequate serum starvation; choose a different cell line. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure; use anti-fade mounting medium. |
Conclusion
Immunofluorescence staining is a powerful and direct method to visualize and quantify the inhibitory effect of this compound on ERK nuclear translocation. This protocol provides a robust framework for assessing the cellular activity of ERK inhibitors, making it an invaluable tool for researchers in cell biology and drug development. The quantitative data derived from this assay can be used to determine key pharmacological parameters such as IC50 values for the inhibition of ERK signaling in a cellular context.
References
- 1. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Extracellular Signal-Regulated Kinase 1 and 2 Translocation Is Mediated by Casein Kinase 2 and Accelerated by Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Erk-IN-2 in CRISPR-Cas9 Gene-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many cancers.[3] Extracellular signal-regulated kinase 2 (ERK2) is a critical downstream node in this pathway, making it a compelling target for therapeutic intervention.[4]
Erk-IN-2 is a potent and selective inhibitor of ERK2.[4] Its mechanism of action involves binding to the ATP-binding site of ERK2, preventing its phosphorylation and subsequent activation, thereby disrupting downstream signaling.[4] The advent of CRISPR-Cas9 gene editing technology offers an unprecedented opportunity to dissect the intricacies of the MAPK pathway and to evaluate the efficacy of targeted inhibitors like this compound in a precise genetic context.[1][5] By creating specific gene knockouts or modifications in cancer cell lines, researchers can investigate the differential sensitivity to this compound, identify mechanisms of resistance, and explore potential synergistic therapeutic strategies.[6][7]
These application notes provide a comprehensive guide for utilizing this compound in conjunction with CRISPR-Cas9 gene-edited cell lines to explore the functional consequences of specific genetic alterations on the MAPK/ERK pathway and to assess the therapeutic potential of ERK2 inhibition.
Data Presentation
Table 1: In Vitro Efficacy of the ERK Inhibitor SCH772984 (a close analog of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 1.5 | [4] |
| HCT116 | Colorectal Cancer | KRAS G13D | 4 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 | [4] |
| NCI-H23 | Lung Adenocarcinoma | KRAS G12C | 8 | [4] |
| SK-MEL-2 | Melanoma | NRAS Q61R | 3 | [4] |
Note: SCH772984 is a well-characterized ERK1/2 inhibitor with a similar mechanism of action to this compound and is often used as a reference compound.
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
General Experimental Workflow: Combining CRISPR-Cas9 and this compound Treatment
Caption: A stepwise workflow for studying the effects of this compound in CRISPR-edited cells.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line
This protocol provides a general framework for generating a knockout cell line using CRISPR-Cas9 technology. Optimization will be required for specific cell lines and target genes.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)
-
Synthesized and purified guide RNAs (gRNAs) targeting the gene of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Antibodies for Western blot validation (optional)
Procedure:
-
gRNA Design: Design at least two gRNAs targeting an early exon of the gene of interest to increase the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.
-
Cell Culture: Culture the parental cancer cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
Transfection: Co-transfect the Cas9 expression vector and the gRNAs into the cells using a suitable transfection reagent according to the manufacturer's protocol. A GFP-expressing Cas9 vector allows for the enrichment of transfected cells.
-
FACS Sorting: 48-72 hours post-transfection, harvest the cells and use FACS to sort GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
-
Clonal Expansion: Allow single cells to grow into colonies over 1-3 weeks. Monitor the plates regularly and change the medium as needed.
-
Screening of Clones:
-
Once colonies are established, expand a portion of each clone for genomic DNA extraction.
-
Perform PCR to amplify the genomic region targeted by the gRNAs.
-
Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Validation of Knockout:
-
Confirm the absence of the target protein in the validated knockout clones by Western blot analysis.
-
Expand and cryopreserve the validated knockout cell lines for future experiments.
-
Cell Viability Assay with this compound Treatment
This protocol describes how to assess the effect of this compound on the viability and proliferation of both parental and CRISPR-edited cell lines.
Materials:
-
Parental and knockout cell lines
-
Culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and knockout cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Viability Measurement:
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value for each cell line.
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Materials:
-
Parental and knockout cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed parental and knockout cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
-
Conclusion
The combination of CRISPR-Cas9 gene editing and targeted inhibitors like this compound provides a powerful platform for cancer research and drug development. By generating precise genetic models, researchers can elucidate the context-dependent roles of the MAPK/ERK pathway in tumorigenesis and identify patient populations that are most likely to respond to ERK-targeted therapies. The protocols outlined in these application notes offer a robust framework for conducting such studies, ultimately contributing to the advancement of personalized cancer medicine.
References
- 1. Using CRISPR-Cas9 to Study ERK Signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPI-ALLELIC ERK1 AND 2 KNOCKDOWN SERIES FOR QUANTITATIVE ANALYSIS OF T CELL ERK REGULATION AND IL-2 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Cell Permeability of Erk-IN-2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cell permeability and target engagement of Erk-IN-2, a potent and selective inhibitor of extracellular signal-regulated kinase (ERK). Understanding the ability of this compound to cross the cell membrane and interact with its intracellular target is critical for the interpretation of in vitro and in vivo studies and for its further development as a therapeutic agent.
Application Notes
The ERK Signaling Pathway: A Key Regulator of Cellular Processes
The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a fundamental signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3][4][5][6] Dysregulation of the ERK pathway is a hallmark of many cancers, making its components, including ERK1 and ERK2, attractive targets for therapeutic intervention.[4][7]
This compound is a small molecule inhibitor designed to target ERK1/2. For this compound to be effective, it must first permeate the cell membrane to reach its cytosolic and nuclear targets. Once inside the cell, its ability to bind to ERK1/2 (target engagement) and inhibit its kinase activity is paramount. The following sections outline key methodologies to assess these critical parameters.
Methodologies for Assessing Cell Permeability and Target Engagement
A multi-faceted approach is recommended to thoroughly characterize the cell permeability and target engagement of this compound. This involves both direct and indirect methods to build a comprehensive understanding of the compound's cellular activity.
1. Direct Measurement of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor the direct binding of a ligand to its target protein in a cellular environment, including intact cells and cell lysates.[1] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct target engagement. Isothermal dose-response (ITDR) CETSA, performed at a fixed temperature, allows for the determination of the compound's potency (EC50) for target engagement in a cellular context.[1]
2. Indirect Assessment of Target Engagement: Phospho-ERK (p-ERK) Levels
A common and functionally relevant method to assess the cellular activity of an ERK inhibitor is to measure the phosphorylation status of ERK1/2. Activated ERK is phosphorylated on threonine and tyrosine residues (p-ERK). Inhibition of ERK activity by this compound should lead to a decrease in the levels of downstream substrate phosphorylation. However, as this compound is a direct ERK inhibitor, assessing the phosphorylation of its direct downstream target, such as RSK, or even the auto-phosphorylation of ERK itself can be a reliable readout. Measuring the levels of phosphorylated ERK (p-ERK) or its substrates can be achieved through various techniques, including:
-
Western Blotting: A semi-quantitative method that provides a robust and widely used approach to measure the levels of p-ERK relative to total ERK.[8][9]
-
In-Cell Western (ICW) / High-Content Imaging: These are quantitative, high-throughput methods performed in microplates, allowing for the rapid screening and determination of IC50 values for p-ERK inhibition.[10][11]
-
ELISA and Bead-Based Proximity Assays (e.g., AlphaScreen): These are also high-throughput, quantitative methods for measuring p-ERK levels in cell lysates.[12]
-
Flow Cytometry: Allows for the measurement of p-ERK levels in individual cells within a heterogeneous population.[13]
-
Targeted Mass Spectrometry (PRISM-SRM): A highly sensitive and specific method for the absolute quantification of different phosphorylated isoforms of ERK.[3]
3. Direct Quantification of Intracellular Drug Concentration
To directly measure the amount of this compound that has crossed the cell membrane, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique allows for the precise and quantitative measurement of the intracellular concentration of the compound. By incubating cells with a known extracellular concentration of this compound and then lysing the cells and analyzing the lysate, one can determine the extent of cell penetration and accumulation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cell permeability and target engagement of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes how to perform an isothermal dose-response (ITDR) CETSA to determine the EC50 of this compound for ERK1/2 engagement in intact cells.[1]
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., TG lysis buffer) with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge capable of handling PCR tubes/plates
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibodies: anti-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
On the day of the experiment, treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Lysis (Optional - for lysate ITDR):
-
For intact cell ITDR, proceed to step 3.
-
For lysate ITDR, after treatment, wash cells with PBS, scrape, and lyse in a suitable buffer.
-
-
Heating Step:
-
Harvest the treated intact cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a predetermined optimal temperature (e.g., 52°C for ERK1/2 in HCT116 cells) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[1]
-
-
Lysis and Protein Quantification:
-
Lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against total ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for ERK1/2 in each lane using densitometry software.
-
Plot the band intensity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
-
Protocol 2: Western Blotting for Phospho-ERK1/2 (p-ERK) Inhibition
This protocol details the measurement of p-ERK levels in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Stimulant (e.g., EGF, PMA)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[8]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe one membrane with the anti-p-ERK1/2 antibody and another with the anti-total-ERK1/2 antibody. Alternatively, the same membrane can be stripped and re-probed.[8]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK signal (as a percentage of the stimulated control) against the log of this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
Quantitative data from cell permeability and target engagement studies should be summarized in tables for clear comparison. Below are example tables for presenting data for ERK inhibitors.
Table 1: Target Engagement of ERK Inhibitors in HCT116 Cells
| Compound | ITDR-CETSA EC50 (µM) for ERK1 | ITDR-CETSA EC50 (µM) for ERK2 |
| SCH772984 | Value | Value |
| GDC-0994 | Value | Value |
| This compound | To be determined | To be determined |
| Note: Values for SCH772984 and GDC-0994 are illustrative and would be populated from experimental data.[1] |
Table 2: Inhibition of RSK Phosphorylation (p-RSK) by ERK Inhibitors
| Compound | p-RSK IC50 (nM) in HCT116 cells (2h treatment) | p-RSK IC50 (nM) in A375 cells (2h treatment) |
| GDC-0994 | Value | Value |
| SCH772984 | Value | Value |
| This compound | To be determined | To be determined |
| Note: p-RSK is a downstream substrate of ERK, and its phosphorylation is a reliable biomarker for ERK activity. |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Caption: Experimental workflow for ITDR-CETSA.
Caption: Relationship between permeability and cellular effect.
References
- 1. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomeric and Dimeric Models of ERK2 in Conjunction with Studies on Cellular Localization, Nuclear Translocation, and In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Targeted Quantification of ERK Phosphorylation Dynamics and Stoichiometry in Human Cells without Affinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Erk-IN-2 solubility and stability in DMSO and media
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for working with Erk-IN-2, a potent and selective ERK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A datasheet indicates a solubility of 10 mM in DMSO.[1] For inhibitors that are difficult to dissolve, vortexing, ultrasonication, or gentle warming (not exceeding 50°C) can aid in complete solubilization.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock into my aqueous cell culture media. What should I do?
This is a common issue when diluting DMSO-soluble compounds into an aqueous environment, as the inhibitor's solubility is much lower in media than in pure DMSO.[2][3] Here are several troubleshooting steps:
-
Make Intermediate Dilutions in DMSO: Before the final dilution into your aqueous buffer or media, perform serial dilutions in DMSO. This prevents the compound from precipitating out of a highly concentrated stock when it comes into contact with the aqueous solution.[4]
-
Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[4] Calculate your dilutions to keep the DMSO concentration within the tolerated range for your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Modify Dilution Technique: Add the DMSO stock solution to your cell culture medium slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps the compound disperse and dissolve more effectively.[2]
-
Use Ultrasonication: If precipitation still occurs in the final working solution, brief ultrasonication can help redissolve the compound.[2]
Q3: How should I store this compound?
Proper storage is critical to maintaining the inhibitor's activity.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 2 years).[5]
-
DMSO Stock Solution: For long-term storage, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months).[5] For short-term use, the stock solution can be stored at 4°C for up to 2 weeks.[5]
Q4: How stable is this compound in cell culture media during my experiment?
While datasheets provide stability for stock solutions, the stability of an inhibitor in complete cell culture medium at 37°C can be limited. For some ERK inhibitors, a decrease in active concentration over time (e.g., 24-96 hours) can lead to a rebound in ERK pathway activity. For long-term experiments (>24 hours), it is recommended to replace the media with a freshly prepared inhibitor solution periodically to ensure consistent target inhibition.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 10 mM | [1] |
| Aqueous Buffer/Media | Sparingly soluble | [6] |
Table 2: Storage and Stability of this compound
| Format | Storage Temperature | Stability Period | Reference | | :--- | :--- | :--- | | Powder | -20°C | 2 years |[5] | | In DMSO | 4°C | 2 weeks |[5] | | In DMSO | -80°C | 6 months |[5] |
Troubleshooting Guides
Guide: Resolving Compound Precipitation in Media
Use the following workflow to diagnose and solve issues with this compound precipitation in your working solutions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Media
This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Media: Aliquot 1 mL of your complete cell culture medium into several microcentrifuge tubes. Pre-warm the media to 37°C.
-
Spike Media: Add the appropriate volume of the 10 mM DMSO stock to the media to achieve a range of final nominal concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Incubate: Incubate the tubes at 37°C for 2 hours on a shaker to simulate experimental conditions and allow the solution to reach equilibrium.
-
Separate Phases: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.
-
Quantify Supernatant: Carefully collect the supernatant and quantify the concentration of the dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Determine Solubility: The kinetic solubility limit is the highest concentration at which the measured concentration in the supernatant matches the nominal concentration.
Protocol 2: Assessing Functional Stability in Cell Culture
This protocol assesses the stability and continued activity of this compound over time by monitoring the phosphorylation of its direct substrate, RSK (p90 ribosomal S6 kinase), or ERK itself.
Methodology:
-
Cell Seeding: Seed a cancer cell line with a known active Ras/Raf/MEK/ERK pathway (e.g., BRAF or RAS mutant) in multiple plates or wells. Allow cells to adhere and grow overnight.
-
Treatment: Treat the cells with a working concentration of this compound (e.g., 5x IC50) and a DMSO vehicle control.
-
Time Course Lysis: At various time points after treatment (e.g., 2, 8, 24, 48, 72 hours), wash the cells with cold PBS and collect cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot: Normalize protein concentrations using a BCA assay. Separate equal amounts of protein from each time point via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Probe the membranes with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-RSK, and a loading control (e.g., GAPDH or β-Actin).
-
Analysis: Quantify the band intensities for the phosphorylated proteins relative to the total protein and the loading control. A sustained decrease in the p-ERK/total ERK or p-RSK signal over time indicates the compound is stable and active. A gradual increase in the signal at later time points suggests degradation or metabolism of the inhibitor.
Signaling Pathway Diagram
The Canonical MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating key cellular processes like proliferation and survival.[7][8] this compound targets ERK1/2, the final kinases in this cascade.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Erk-IN-2 Toxicity in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Erk-IN-2 in primary cell cultures. Given that specific data on this compound in primary cells is limited, this guide incorporates data from other potent ERK inhibitors to provide a comprehensive resource.
Troubleshooting Guide
Problem: High cell death or morphological changes observed after this compound treatment.
Possible Cause 1: Concentration of this compound is too high.
This compound is a highly potent ERK2 inhibitor with an IC50 of 1.8 nM.[1][2] While effective at nanomolar concentrations for inhibiting ERK signaling, higher concentrations can lead to off-target effects and toxicity, particularly at doses exceeding 10 μM.[1][2]
Solution:
-
Perform a dose-response curve: Start with a low concentration (e.g., 1-10 nM) and titrate up to determine the optimal concentration that inhibits ERK phosphorylation without causing significant cell death.
-
Consult literature for similar compounds: For primary cell types where this compound data is unavailable, refer to the table below for starting concentration ranges of other ERK inhibitors.
-
Use the lowest effective concentration: Once the effective concentration for ERK inhibition is determined, use the lowest possible concentration for your experiments to minimize potential toxicity.
Possible Cause 2: Prolonged incubation time.
Continuous inhibition of the pro-survival ERK pathway can lead to apoptosis, especially in sensitive primary cells. The duration of ERK inhibition can be a critical factor in determining cell fate.
Solution:
-
Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the shortest incubation time required to achieve the desired biological effect.
-
Consider intermittent dosing: If long-term inhibition is required, consider a washout period to allow for partial recovery of ERK signaling and potentially reduce toxicity.
Possible Cause 3: Off-target effects.
Kinase inhibitors can have off-target effects that contribute to cytotoxicity.[3] While this compound is reported to be highly selective, this possibility should be considered, especially at higher concentrations.
Solution:
-
Confirm on-target effect: Always verify ERK inhibition by Western blotting for phosphorylated ERK (p-ERK) and its downstream targets like p-RSK.
-
Use a structurally different ERK inhibitor: If toxicity persists at concentrations that effectively inhibit ERK, consider using another potent and selective ERK inhibitor with a different chemical scaffold to rule out off-target effects specific to this compound.
-
Rescue experiment: If a specific off-target is suspected, co-treatment with an agonist for that target could help mitigate toxicity.
Possible Cause 4: Cell type-specific sensitivity.
Primary cells vary significantly in their dependence on the ERK signaling pathway for survival and their sensitivity to inhibitors. For example, neurons and chondrocytes have shown distinct responses to ERK pathway inhibition.[4][5][6]
Solution:
-
Review literature for your specific primary cell type: Investigate the known roles of the ERK pathway in your primary cell model to anticipate potential toxicities.
-
Empirically determine the optimal conditions: The ideal concentration and incubation time will need to be determined experimentally for each primary cell type.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant ERK inhibitors to guide experimental design.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular IC50 (p-RSK) | Cellular Viability IC50 | Recommended Starting Concentration Range for Primary Cells (Based on Literature) | Notes |
| This compound | ERK2 | 1.8 nM [1][2] | 280 nM (in A375SM cells)[2] | 91-305 nM (in various cancer cell lines)[2] | 1 - 100 nM | Potential for off-target toxicity at doses >10 μM.[1][2] |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (ERK2)[7] | 140 nM (in A375 cells)[7] | 180 nM (in A375 cells)[7] | 50 - 500 nM | Reversible inhibitor. |
| SCH772984 | ERK1/2 | 8.3 nM (ERK1), 2.7 nM (ERK2) | Not specified | 24 nM (in SH-SY5Y cells) | 50 - 200 nM | Has shown efficacy in mouse models without overt toxicity.[8] |
| U0126 (MEK1/2 Inhibitor) | MEK1/2 | Not applicable | Not specified | 5 µM chosen to avoid toxicity in NT2D1 cells.[9] | 5 - 20 µM | Used in primary neuron and chondrocyte studies.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ERK2, a key protein kinase in the MAPK/ERK signaling pathway. It likely acts by binding to the ATP-binding site of ERK2, preventing its phosphorylation and subsequent activation, thereby blocking downstream signaling events that regulate cell proliferation and survival.
Q2: How can I confirm that this compound is inhibiting the ERK pathway in my primary cells?
A2: The most common method is to perform a Western blot analysis to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and a downstream target such as phosphorylated RSK (p-RSK). A significant decrease in the levels of these phosphorylated proteins upon this compound treatment confirms on-target activity.
Q3: What are the common signs of toxicity I should look for in my primary cell cultures?
A3: Common signs of toxicity include changes in cell morphology (e.g., rounding, detachment), a decrease in cell viability as measured by assays like MTT or Trypan Blue exclusion, and the induction of apoptosis, which can be detected by assays such as TUNEL or caspase-3 activation.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, however, it is important to consider potential drug-drug interactions. For example, since the ERK pathway is a central signaling node, its inhibition can affect the cellular response to other therapeutic agents. It is crucial to perform initial experiments to assess the combined effects on cell viability and the signaling pathways of interest.
Q5: Should I be concerned about the differential inhibition of ERK1 versus ERK2?
A5: this compound is reported to be an ERK2 inhibitor. While ERK1 and ERK2 are highly homologous and often considered functionally redundant, some studies suggest they may have distinct roles in certain cellular processes and cell types.[10] The specific consequences of inhibiting ERK2 over ERK1 will be cell-type dependent and may require further investigation in your experimental system.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general method for assessing the effect of this compound on the viability of adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Phospho-ERK1/2
This protocol outlines the steps to measure the inhibition of ERK1/2 phosphorylation by this compound.
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and treat primary cells with this compound at various concentrations and for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for using this compound in primary cells.
Caption: A decision tree for troubleshooting this compound toxicity in primary cells.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent activation of ERK contributes to glutamate-induced oxidative toxicity in a neuronal cell line and primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inactivation of ERK1/2 in cancer-associated hepatic stellate cells suppresses cancer-stromal interaction by regulating extracellular matrix in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK Signaling Pathway Is Constitutively Active in NT2D1 Non-Seminoma Cells and Its Inhibition Impairs Basal and HGF-Activated Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
Technical Support Center: Overcoming Resistance to Erk-IN-2 in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erk-IN-2, a potent ERK1/2 inhibitor. Our goal is to help you navigate common experimental challenges, particularly the development of drug resistance, and to provide strategies to overcome these hurdles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My cancer cell line, which is reported to have a BRAF or RAS mutation, is not responding to this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of response to this compound, even in cell lines with activating mutations in the MAPK pathway.
-
Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms that bypass the need for ERK signaling for survival and proliferation. This can include the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[1][2]
-
Cellular Context: The specific genetic and epigenetic landscape of your cell line might influence its dependency on the MAPK pathway.
-
Experimental Conditions: Ensure that the concentration of this compound and the treatment duration are appropriate for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
Q2: My cells initially responded to this compound, but now they have started growing again. How can I confirm if they have developed resistance?
A2: This is a common observation known as acquired resistance. To confirm the development of resistance, you can perform the following experiments:
-
Dose-Response Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cells. A rightward shift in the IC50 curve for the treated cells indicates resistance.
-
Western Blot Analysis: Analyze the phosphorylation status of ERK and its downstream targets (e.g., RSK) in the presence and absence of this compound in both parental and suspected resistant cells. Resistant cells may show reactivation of ERK signaling despite treatment.[1]
Q3: We have confirmed that our cells have acquired resistance to this compound. What are the common mechanisms of resistance?
A3: Acquired resistance to ERK inhibitors can arise through several mechanisms that lead to the reactivation of the MAPK pathway or activation of bypass pathways.[1]
-
On-target Mutations: Mutations in the ERK1 or ERK2 genes can prevent this compound from binding to its target.[1][3]
-
Gene Amplification: Amplification and subsequent overexpression of ERK2 can overcome the inhibitory effect of the drug.[1]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like EGFR or ERBB2 can lead to enhanced upstream signaling that reactivates the MAPK pathway.[1]
-
Activation of Bypass Pathways: Increased signaling through parallel pathways like the PI3K/AKT/mTOR pathway can promote cell survival independently of ERK signaling.[1][2]
Q4: What strategies can we use to overcome acquired resistance to this compound in our cancer models?
A4: The primary strategy to overcome resistance to ERK inhibitors is through combination therapy.[1][2][4]
-
Combination with MEK Inhibitors: Co-targeting both MEK and ERK can lead to a more profound and durable inhibition of the MAPK pathway, preventing or overcoming resistance.[4] This combination has shown synergistic effects in RAS-mutant models.[4]
-
Combination with PI3K/mTOR Inhibitors: For cells that have activated the PI3K/AKT pathway as a bypass mechanism, dual inhibition of ERK and PI3K/mTOR can be effective.[1][2]
-
Combination with RTK Inhibitors: If resistance is driven by the overexpression of an RTK like EGFR, combining this compound with an appropriate RTK inhibitor (e.g., an EGFR inhibitor) can restore sensitivity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of ERK2.[5] This means it binds to the ATP-binding pocket of the ERK2 enzyme, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of the MAPK signaling cascade.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a specific ERK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[6][7] It is crucial to use the lowest effective concentration to minimize off-target activities. Potential off-target effects can be investigated using kinome profiling or by observing unexpected cellular phenotypes.
Q3: How should I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experiment. We recommend performing a dose-response curve and measuring a relevant endpoint, such as cell viability or inhibition of ERK phosphorylation, to determine the IC50 value for your system. Start with a broad range of concentrations and then narrow it down to determine the most effective and specific concentration.
Data Presentation
Note: Specific quantitative data for this compound is limited in the public domain. The following tables provide illustrative examples of IC50 values for other well-characterized ERK inhibitors in sensitive and resistant cancer cell lines, as well as synergy data for combination therapies. This data is intended to demonstrate the principles of resistance and the potential of combination strategies.
Table 1: Example IC50 Values for ERK Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Resistance |
| HCT-116 (Colon Cancer) | SCH772984 | ~75 nM[8] | >1000 nM | >13 |
| NCI-H727 (NSCLC) | SCH772984 | 135 nM[9] | >1000 nM[9] | >7.4 |
| A375 (Melanoma) | VX-11e | ~12 nM | >1000 nM (with ERK2 mutation) | >83 |
Table 2: Example Synergy Data for ERK Inhibitor Combinations
| Cell Line | Combination | Effect | Combination Index (CI) |
| MDA-MB-453 (Breast Cancer) | Flutamide (AR inhibitor) + CI-1040 (MEK inhibitor) | Synergy | 0.64 - 0.75[10] |
| Multiple KRAS-mutant models | MEK inhibitor + ERK inhibitor | Synergy | <1 |
| BRAF-mutant models | MEK inhibitor + ERK inhibitor | Additive | ~1 |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30 value).
-
Culture the cells in the continuous presence of the inhibitor, changing the medium every 2-3 days.
-
Monitor the cell population for recovery and renewed proliferation.
-
Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further.
-
This process may take several months.
-
The resulting cell population is considered resistant. You can further isolate single-cell clones to obtain a homogenous resistant population.
-
Confirm the resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.
-
2. Western Blot Protocol for Analyzing MAPK Pathway Activation
This protocol outlines the steps for detecting the phosphorylation status of ERK and its downstream targets.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of protein phosphorylation.
-
3. Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound or other compounds for testing
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[1][2][6][7]
-
4. Synergy Assay and Combination Index (CI) Calculation
This protocol provides a general workflow for assessing the synergistic effects of drug combinations.
-
Procedure:
-
Determine the IC50 values of each drug individually in your cell line of interest.
-
Design a matrix of combination concentrations, typically at a constant ratio based on the individual IC50 values.
-
Treat the cells with the single agents and the combinations for a defined period.
-
Measure the effect (e.g., cell viability) for each condition.
-
Calculate the Combination Index (CI) using software like CompuSyn or SynergyFinder. A CI value less than 1 indicates synergy.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of acquired resistance to ERK inhibitors like this compound.
Caption: A general workflow for studying and overcoming resistance to this compound.
References
- 1. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of ERK in death resistance and invasiveness of hypoxia-selected glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy between inhibitors of androgen receptor and MEK has therapeutic implications in estrogen receptor-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Erk-IN-2 Vehicle Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of the vehicle used to dissolve Erk-IN-2 in in vitro experiments. Accurate interpretation of experimental results hinges on differentiating the biological effects of the inhibitor from any confounding effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro use?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.
Q2: Why is a vehicle control necessary when using this compound?
A2: A vehicle control is essential to distinguish the effects of this compound from those of its solvent, DMSO.[1][2] DMSO itself can influence cellular processes, including viability, differentiation, and gene expression, which could otherwise be misattributed to the inhibitor.[3][4][5][6]
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: To minimize off-target effects, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[7] However, the sensitivity to DMSO can vary significantly between cell types.[3][7] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How should I prepare and store this compound stock solutions in DMSO?
A4: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock. It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility and stability.[8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9][10] When preparing working solutions, it is best to perform serial dilutions of the stock in DMSO before the final dilution into your aqueous experimental medium to prevent precipitation.[8]
Troubleshooting Guide
Issue 1: My vehicle control (DMSO alone) is showing a significant effect on cell viability.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line. Even concentrations below 0.5% can be toxic to sensitive or primary cells.[7]
-
Troubleshooting Steps:
-
Perform a DMSO dose-response curve: Test a range of final DMSO concentrations (e.g., 0.01% to 1.0%) on your cells.
-
Assess cell viability: Use a standard viability assay (e.g., MTT, Trypan Blue exclusion) to determine the highest concentration of DMSO that does not significantly affect cell viability over the time course of your experiment.
-
Adjust your experimental protocol: Use the determined maximum tolerable DMSO concentration for all subsequent experiments. Ensure that the vehicle control group receives the same final concentration of DMSO as the this compound treated groups.[1]
-
Issue 2: I am observing unexpected changes in the phosphorylation of proteins in the ERK pathway in my vehicle-treated cells.
-
Possible Cause: DMSO can modulate cellular signaling pathways, including the MAPK/ERK pathway, in a cell-type-specific manner.[3][6] These effects can be time and concentration-dependent.
-
Troubleshooting Steps:
-
Characterize the baseline effects of DMSO: Perform a time-course experiment (e.g., 1, 6, 24 hours) with your determined safe concentration of DMSO.
-
Analyze ERK pathway activation: Use Western blotting to assess the phosphorylation status of key pathway components (e.g., p-ERK, total ERK) in the vehicle-treated cells at each time point.
-
Establish a stable baseline: Identify the time points where the vehicle has minimal impact on the pathway's baseline activation. Design your this compound treatment experiments within this optimal window.
-
Issue 3: The inhibitory effect of this compound is less than expected, even at higher concentrations.
-
Possible Cause 1: Suboptimal inhibitor activity. Improper storage or multiple freeze-thaw cycles of the this compound stock solution may have led to its degradation.
-
Troubleshooting Step 1: Prepare fresh aliquots of this compound from a new stock and repeat the experiment.
-
Possible Cause 2: Unexpected interactions with the vehicle. In rare cases, DMSO can interact with the target protein or the inhibitor itself.[11]
-
Troubleshooting Step 2: While less common for established inhibitors, consider exploring alternative solvents if DMSO-specific artifacts are suspected. However, this will require extensive validation of the new vehicle's effects.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
This protocol outlines the steps to identify the highest concentration of DMSO that does not impact the viability of your specific cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
DMSO Dilution Series: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a no-DMSO control).
-
Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay, such as the MTT assay.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. The highest concentration that shows no significant decrease in viability is your maximum tolerable concentration.
Data Presentation:
| Final DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.01 | 101.5 | 4.8 |
| 0.05 | 99.8 | 5.5 |
| 0.1 | 98.2 | 4.9 |
| 0.25 | 95.3 | 6.1 |
| 0.5 | 88.1 | 7.3 |
| 1.0 | 75.4 | 8.0 |
Protocol 2: Assessing Vehicle Effects on ERK Pathway Activation via Western Blot
This protocol describes how to evaluate the impact of the DMSO vehicle on the baseline phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with your determined maximum tolerable DMSO concentration for various time points (e.g., 0, 1, 6, 24 hours). Include an untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Compare the normalized values of the DMSO-treated samples to the untreated control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to ERK Inhibitors: Erk-IN-2 vs. Ulixertinib (BVD-523)
This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Erk-IN-2 and ulixertinib (BVD-523). Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to evaluate the efficacy and characteristics of each compound. The comparison focuses on biochemical potency, cellular activity, and in vivo performance, supported by experimental data and detailed methodologies.
Introduction to ERK Inhibition
The RAS-RAF-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cellular processes including proliferation, differentiation, and survival[1][2][3]. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention[1][3]. While inhibitors targeting upstream components like BRAF and MEK have shown clinical success, resistance often emerges through the reactivation of ERK signaling[1][4]. Direct inhibition of ERK1/2, the terminal kinases in the cascade, represents a promising strategy to overcome these resistance mechanisms[1][5].
This compound is a potent inhibitor of ERK2. Ulixertinib (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of both ERK1 and ERK2 that has been evaluated in clinical trials for various solid tumors[1][5][6][7]. This guide compares these two agents based on available scientific literature.
Data Presentation: Quantitative Efficacy
The following tables summarize the biochemical and cellular potency of this compound and ulixertinib, providing a quantitative basis for comparison.
Table 1: Biochemical and Cellular Potency (IC50)
| Compound | Target | Assay Type | IC50 Value | Cell Line / Notes | Reference |
| This compound | ERK2 | Biochemical | 1.8 nM | [8] | |
| Ulixertinib | ERK2 | Biochemical (Ki) | 0.04 ± 0.02 nM | ATP-competitive | [1] |
| ERK1/2 | Biochemical | <0.3 nM | For ERK2 | [9][10] | |
| MAPK Pathway | Cellular | ~10 nM | MAPK reporter assay | [7] | |
| pRSK | Cellular | 31 nM | A375 (melanoma) | [9] | |
| pRSK | Cellular | 140 nM | A375 (melanoma) | [9][11] | |
| Cell Viability | Cellular | 62.7 nM | BT40 (pLGG) | [7] | |
| Cell Viability | Cellular | 180 nM | A375 (melanoma) | [9][11] | |
| ERK Activity | Cellular | 86 nM | SH-SY5Y (neuroblastoma) | [12] | |
| Cell Viability | Cellular | 180 nM | SH-SY5Y (neuroblastoma) | [12] | |
| Cell Viability | Cellular | 4.5 µM | U937 (histiocytic lymphoma) | [13] |
Table 2: In Vivo Efficacy of Ulixertinib
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Neuroblastoma | Xenograft NB mouse model | 50 mg/kg | Potently inhibited tumor growth and prolonged overall survival. | [6] |
| Pediatric Low-Grade Glioma (BRAF V600E) | BT40-PDX mouse model | Not specified | Slowed tumor growth and significantly increased survival. | [7][14] |
| BRAF V600E Melanoma | A375 xenograft model | Oral gavage | Showed dose-dependent growth inhibition and tumor regression. | [1] |
| BRAF V600E Colorectal Cancer | Colo205 xenograft model | Oral gavage | Demonstrated dose-dependent tumor growth inhibition. | [1] |
No in vivo efficacy data for this compound was available in the consulted search results.
Mechanism of Action
Both this compound and ulixertinib function by inhibiting the kinase activity of ERK.
This compound: this compound is a potent inhibitor of ERK2[8]. The specific binding mode and kinetics are not detailed in the available results, but like most kinase inhibitors, it likely interferes with the ATP-binding site, preventing the phosphorylation of downstream substrates.
Ulixertinib (BVD-523): Ulixertinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2[1][15]. It binds to the ATP pocket of the kinase, preventing the transfer of phosphate from ATP to its substrates. This action blocks the entire downstream signaling cascade, leading to reduced phosphorylation of targets like RSK and ultimately inhibiting ERK-dependent cell proliferation and survival[1][2]. Interestingly, treatment with ulixertinib can lead to an increase in the phosphorylation of ERK1/2 itself, a feedback mechanism often observed with catalytic ERK inhibitors[1][12]. Therefore, the inhibition of downstream substrates like RSK is considered a more reliable marker of its on-target activity[6][7].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
Protocol 1: ERK2 Kinase Inhibition Assay (Ulixertinib)
This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against the purified enzyme.
-
Materials:
-
Purified, MEK-activated ERK2 enzyme (1.2 nM).
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.
-
Test Compound (Ulixertinib): 12-point serial dilution (e.g., from 100 µM down to 0.1 nM) in DMSO.
-
384-well polypropylene plates.
-
-
Procedure:
-
Dispense 10 µL of the 1.2 nM ERK2 enzyme solution into each well of a 384-well plate containing the pre-dosed test compound. The final DMSO concentration should be standardized (e.g., 1%).
-
Pre-incubate the enzyme and compound for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate solution.
-
After a set incubation period, quench the reaction.
-
Analyze the results using a suitable method like Rapidfire Mass Spectrometry to quantify substrate phosphorylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][11]
-
Protocol 2: Cell Proliferation Assay (Ulixertinib)
This protocol outlines a method to assess the effect of an inhibitor on cancer cell viability.
-
Cell Culture:
-
Culture A375 melanoma cells in DMEM supplemented with 10% Fetal Calf Serum and 1% L-Glutamine.
-
Harvest cells and dispense 200 cells per well into 384-well plates in a 40 µL volume. Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Dosing:
-
Dose the cells with the test compound (Ulixertinib) over a 12-point concentration range (e.g., from 30 µM down to 0.03 nM) using an acoustic dispenser. The final DMSO concentration should be kept low (e.g., 0.3%).
-
-
Incubation and Staining:
-
Incubate the cell plates for 72 hours at 37°C.
-
Fix the cells by adding 20 µL of 12% formaldehyde (4% final concentration).
-
Stain the cell nuclei by adding a 1:2000 dilution of Hoechst 33342. Incubate for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
-
Data Acquisition and Analysis:
-
Image the plates using a high-content imaging system (e.g., Cellomics ArrayScan VTI).
-
Quantify the number of cells per well based on nuclear staining.
-
Calculate the IC50 for proliferation by plotting the percentage of cell growth inhibition against the inhibitor concentration.[11]
-
Protocol 3: In Vivo Xenograft Study (Ulixertinib)
This protocol details a typical mouse xenograft study to evaluate in vivo anti-tumor efficacy.
-
Animal Model:
-
Tumor Development and Grouping:
-
Treatment Administration:
-
Efficacy Evaluation:
-
Monitor tumor volume and animal body weight regularly throughout the study.
-
Assess overall survival, defined as the time from the start of treatment to when termination criteria (due to tumor growth or morbidity) are met.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pRSK) to confirm on-target activity.[6][7]
-
Clinical Evaluation of Ulixertinib
Ulixertinib is one of the few ERK inhibitors to have advanced into clinical trials.
-
Phase I Study (NCT01781429): A study involving 135 patients with advanced solid tumors, many with MAPK pathway mutations, established a recommended phase II dose (RP2D) of 600 mg twice daily.[5][16]
-
Safety Profile: The most common adverse events included rash, diarrhea, fatigue, and nausea. Dose-limiting toxicities included rash and diarrhea.[5][16]
-
Clinical Activity: Durable partial responses were observed in 11-14% of evaluable patients, including those with NRAS-mutant melanoma and both V600 and non-V600 BRAF-mutant solid tumors. Responses were noted even in patients refractory to prior BRAF/MEK inhibitor therapy.[5][16][17]
No clinical trial data for this compound were found in the consulted search results.
Conclusion
This guide provides a comparative overview of this compound and ulixertinib based on currently available data.
-
Potency: Both compounds are highly potent inhibitors of ERK2 at the biochemical level, with ulixertinib demonstrating picomolar to low-nanomolar IC50/Ki values[1][8][9]. Ulixertinib has been extensively characterized in a wide range of cancer cell lines, showing varied cellular IC50 values that depend on the specific genetic context of the cell line[7][9][12].
-
Preclinical Data: Ulixertinib has a robust preclinical data package, demonstrating significant anti-tumor activity in multiple in vivo cancer models, including neuroblastoma and glioma[1][6][7]. In contrast, published in vivo data for this compound were not identified in this review.
-
Clinical Development: Ulixertinib is a clinically evaluated, first-in-class ERK inhibitor that has shown an acceptable safety profile and durable responses in patients with MAPK pathway-driven cancers[5][16]. This provides a significant advantage in terms of translational relevance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ulixertinib - My Cancer Genome [mycancergenome.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LGG-25. The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. First-in-class oral ERK1/2 inhibitor Ulixertinib (BVD-523) in patients with advanced solid tumors: Final results of a phase I dose escalation and expansion study. - ASCO [asco.org]
- 17. news.cancerconnect.com [news.cancerconnect.com]
A Researcher's Guide to Validating Erk-IN-2 Target Engagement in Living Cells
For researchers, scientists, and drug development professionals, confirming that a molecule like Erk-IN-2 engages its intended target, the extracellular signal-regulated kinase (ERK), within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three widely used methods for validating target engagement: Phospho-ERK1/2 Immunoblotting, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay. Each method offers distinct advantages and provides quantitative insights into the interaction between an inhibitor and its target protein.
This guide presents detailed experimental protocols, a quantitative comparison of expected data, and visual workflows to aid in the selection of the most appropriate assay for your research needs. While direct comparative data for this compound is not extensively published across all three platforms, this guide utilizes data from other well-characterized ERK inhibitors, such as SCH772984 and GDC-0994, to provide a representative comparison of the type of data each assay generates.
Quantitative Comparison of Target Engagement Assays
The following table summarizes the quantitative data typically obtained from each assay. The values presented are for the ERK inhibitors SCH772984 and GDC-0994 in HCT116 cells and serve as a benchmark for what researchers can expect when evaluating their own ERK inhibitors like this compound.[1]
| Assay Method | Parameter Measured | ERK1 EC₅₀ (nM) | ERK2 EC₅₀ (nM) | Key Advantages | Limitations |
| Phospho-ERK1/2 Immunoblotting | Inhibition of downstream substrate phosphorylation (pRSK) | Not directly measured | ~20 (for pRSK IC₅₀ with SCH772984) | Measures functional downstream pathway inhibition; Uses standard lab equipment. | Indirect measure of target engagement; Lower throughput; Can be affected by off-target effects on the signaling pathway. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of ERK1/2 | 16 (SCH772984) | 11 (SCH772984) | Label-free; Measures direct binding to the target in a cellular context; Can be adapted for high-throughput screening.[1][2] | Requires specific antibodies for detection (WB-CETSA); May not be suitable for all targets if ligand binding does not induce a significant thermal shift. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc-ERK fusion protein | Not reported | Not reported | Live-cell assay in real-time; High-throughput compatible; Highly sensitive.[3] | Requires genetic modification of cells to express the fusion protein; Dependent on the availability of a suitable tracer. |
Signaling Pathway and Experimental Workflows
To visually conceptualize the processes described, the following diagrams illustrate the ERK signaling pathway and the workflows of the target engagement assays.
References
- 1. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of ERK Inhibition in Combination Cancer Therapy: A Comparative Guide
Introduction
The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. ERK inhibitors are a class of targeted therapies designed to block this pathway, thereby impeding tumor growth. While ERK inhibitors have shown promise as monotherapies, their efficacy can be enhanced and resistance mechanisms overcome when used in combination with other anticancer agents. This guide provides a comparative overview of the synergistic effects observed when ERK inhibitors are combined with other cancer drugs in preclinical studies.
It is important to note that while this guide explores the synergistic effects of ERK inhibitors as a class of compounds, specific data for "Erk-IN-2" is not available in the public domain. Therefore, this document will focus on well-documented ERK inhibitors such as U0126 , GDC-0994 , ASTX029 , and others as representative examples to illustrate the potential of ERK-targeted combination therapies.
Data on Synergistic Combinations
The following tables summarize key findings from preclinical studies investigating the synergistic or additive effects of combining ERK inhibitors with other cancer drugs across various cancer types.
Table 1: Synergistic Effects of ERK Inhibitors with Targeted Therapies
| ERK Inhibitor | Combination Drug | Cancer Type/Cell Lines | Key Synergistic/Additive Effects | Reference |
| GDC-0994 (ERK1/2 inhibitor) | Cobimetinib (MEK inhibitor) | KRAS-mutant cancer cell lines | More durable suppression of MAPK signaling and greater than additive anti-tumor effects in vivo. | [1] |
| ASTX029 (ERK1/2 inhibitor) | SHP2 inhibitor | Multiple cancer cell lines (KRAS-dependent and -independent) | Enhanced loss of cellular viability in a synergistic or additive manner. | [2] |
| Unspecified ERK inhibitor | CDK1/2 and EGFR inhibitors | Various cancer cell lines | Synergistic anticancer effect through the downregulation of ERK1/2 stability and activity. | [3][4] |
| Unspecified ERK inhibitor | AKT inhibitor | Non-small-cell lung cancer (NSCLC) cells | Highly synergistic anticancer effect with co-treatment of Betulinic Acid and an ERK inhibitor. | [5] |
| ATG-017 (ERK1/2 inhibitor) | Osimertinib (EGFR inhibitor) | NCI-H1975 (EGFR mutant) cancer cells | 101.85% tumor growth inhibition (TGI) in a xenograft model. | [6] |
| ATG-017 (ERK1/2 inhibitor) | ATG-012 (KRAS G12C inhibitor) | NCI-H358 (KRAS G12C mutant) cancer cells | 97.13% TGI in a xenograft model. | [6] |
| ATG-017 (ERK1/2 inhibitor) | Abemaciclib (CDK4/6 inhibitor) | Cancer cells | 108.15% TGI in a xenograft model. | [6] |
| ATG-012 (KRAS G12C inhibitor) | ATG-017 (ERK1/2 inhibitor) | KRAS G12C mutated cancer models | Strong in vivo synergism observed. | [7] |
Table 2: Synergistic Effects of ERK Inhibitors with Chemotherapy and Other Agents
| ERK Inhibitor | Combination Drug | Cancer Type/Cell Lines | Key Synergistic/Additive Effects | Reference |
| U0126 (MEK/ERK inhibitor) | Betulinic Acid | Non-small-cell lung cancer (NSCLC) cells (A549, H1650) | Increased sensitivity of lung cancer cells to Betulinic Acid. | [5] |
| PD98059 (MEK/ERK inhibitor) | Tetrandrine | A549 human lung carcinoma cells | Synergistically enhanced TET-induced apoptosis. | [8][9] |
| Unspecified ERK inhibitor | Ionizing Radiation | Various cancer cell types | Potential to enhance radiosensitivity. | [10] |
| Unspecified ERK inhibitor | Hydroxychloroquine (Autophagy inhibitor) | Non-small-cell lung cancer (NSCLC) | Increased response of lung cancer cells to the combination of Betulinic Acid and an ERK inhibitor. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with the ERK inhibitor, the combination drug, or the combination of both at various concentrations for 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the indicated drugs for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved PARP, Bcl-2) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Dual targeting of the MAPK/ERK and other survival pathways.
Caption: General experimental workflow for evaluating drug synergy.
Conclusion
The preclinical data strongly suggest that combining ERK inhibitors with other targeted therapies or chemotherapeutic agents can lead to synergistic or enhanced anti-tumor effects. This approach has the potential to overcome intrinsic and acquired resistance to single-agent therapies that target the MAPK pathway. The synergistic interactions often result from a more complete and sustained blockade of oncogenic signaling, preventing the activation of compensatory survival pathways. These promising preclinical findings provide a strong rationale for the continued clinical investigation of ERK inhibitor combination therapies in various cancer types.
References
- 1. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. rupress.org [rupress.org]
- 4. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic effect of ERK inhibition on tetrandrine-induced apoptosis in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of ERK inhibition on tetrandrine-induced apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of ERK Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding a specific inhibitor designated "Erk-IN-2" is not publicly available. This guide provides a comparative analysis of three well-characterized, publicly documented ERK inhibitors: Ulixertinib (BVD-523), SCH772984, and Ravoxertinib (GDC-0994). The principles and protocols described herein are broadly applicable for the orthogonal validation of any novel ERK inhibitor.
The RAF-MEK-ERK signaling cascade is a pivotal pathway in cellular processes, and its dysregulation is a hallmark of many cancers.[1][2] Direct inhibition of the terminal kinases, ERK1 and ERK2, represents a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors of RAF or MEK.[2] Orthogonal validation of a novel ERK inhibitor's effects on this signaling pathway is critical to confirm its mechanism of action, potency, and selectivity. This guide provides a framework for such validation, comparing the performance of three known ERK inhibitors and detailing the experimental protocols required for these assessments.
Comparative Analysis of ERK Inhibitors
The efficacy of an ERK inhibitor is determined by its ability to engage its target (ERK1/2) and elicit a downstream biological response, such as the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the IC50 values for Ulixertinib, SCH772984, and Ravoxertinib in two different cell lines, highlighting their potency in both inhibiting ERK activity and affecting cell viability.
| Inhibitor | Cell Line | ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) |
| Ulixertinib (BVD-523) | SH-SY5Y | 86 | 180 |
| HCT-116 | Data not specified | Data not specified | |
| SCH772984 | SH-SY5Y | 75 | 24 |
| HCT-116 | Data not specified | Data not specified | |
| Ravoxertinib (GDC-0994) | SH-SY5Y | 97 | 467 |
| HCT-116 | Data not specified | Data not specified |
Data sourced from a comparative study of ERK inhibitors.[3] It is noteworthy that inhibitors can exhibit similar ERK inhibition potencies but vastly different effects on cell viability, underscoring the importance of multiple validation assays.[3]
Experimental Protocols for Orthogonal Validation
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This assay directly measures the ability of an inhibitor to block the phosphorylation of ERK, a critical step in its activation.
Objective: To quantify the dose-dependent inhibition of ERK1/2 phosphorylation by the test compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ERK inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and resolve them on an SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[4]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the downstream biological consequence of ERK inhibition on cell growth and viability.
Objective: To determine the effect of the ERK inhibitor on the proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[6]
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the ERK inhibitor for a prolonged period (e.g., 72 hours).[6]
-
-
Viability Assessment:
-
Add a viability reagent such as Cell Counting Kit-8 (CCK-8), MTS, or resazurin to each well and incubate according to the manufacturer's instructions.[6]
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[3]
-
Kinase Selectivity Profiling
This is a crucial orthogonal validation step to ensure the inhibitor is specific for ERK1/2 and does not have significant off-target effects on other kinases, which could confound experimental results and lead to toxicity.
Objective: To assess the selectivity of the inhibitor against a panel of other protein kinases.
Methodology:
-
Assay Platform:
-
Inhibitor Screening:
-
Screen the inhibitor at a fixed concentration (e.g., 1 µM) against a broad panel of kinases representative of the human kinome.[8]
-
-
Dose-Response Analysis:
-
For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response analysis to determine the IC50 value.[8]
-
-
Selectivity Score Calculation:
-
Calculate a selectivity score by comparing the IC50 for ERK1/2 to the IC50 values for the off-target kinases. A higher ratio indicates greater selectivity.
-
Visualizing Signaling Pathways and Workflows
MAPK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling cascade, the point of intervention for ERK inhibitors, and key downstream effects.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of an ERK inhibitor.
Experimental Workflow for Orthogonal Validation
This diagram outlines the logical flow of experiments for validating a novel ERK inhibitor.
Caption: A streamlined workflow for the orthogonal validation of a new ERK inhibitor.
References
- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erk-IN-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Erk-IN-2, a potent and selective ERK2 inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] As a compound that may exhibit off-target toxicity at higher concentrations, proper waste management is critical.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general hazardous waste protocols.
Hazard Identification and Classification
Inferred Hazard Classification for this compound:
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach from the point of generation to final disposal.
1. Waste Segregation:
-
Immediately segregate all this compound waste from non-hazardous trash.[3]
-
This includes unused product, contaminated labware (e.g., pipette tips, vials, plates), and any personal protective equipment that has come into direct contact with the compound.
2. Waste Collection and Containerization:
-
Use designated, compatible containers for collecting this compound waste. Glass containers are recommended for solvent-based waste.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".[5] Do not use acronyms or brand names.[6]
-
Keep the waste container securely closed except when adding waste.[5]
-
Store the waste container in the laboratory where the waste is generated, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][6]
3. Spill and Contamination Cleanup:
-
In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent and any contaminated soil into a sealed container for disposal as hazardous waste.[2]
-
Wash the spill area thoroughly with soap and water.[7]
-
For decontamination of labware, triple rinse with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.
4. Final Disposal:
-
Dispose of the collected this compound waste through an approved waste disposal plant or a licensed chemical waste management company.[2][8]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations.[9]
-
Do not dispose of this compound down the sink or in the regular trash.[4] Sink disposal is strictly limited to non-hazardous materials.[4]
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure compliance with safety and environmental regulations. Always consult your institution's specific guidelines and your local environmental health and safety (EHS) office for additional requirements.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. ERK2 IN-5|353250-09-6|MSDS [dcchemicals.com]
- 3. ttuhscep.edu [ttuhscep.edu]
- 4. a.storyblok.com [a.storyblok.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fishersci.fr [fishersci.fr]
Personal protective equipment for handling Erk-IN-2
Essential Safety and Handling Guide for Erk-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2743576-56-7) was not publicly available at the time of this writing. The following safety recommendations are based on the general handling procedures for potent, biologically active small molecules and information from the Material Safety Data Sheet (MSDS) of a similar compound, ERK2 IN-5. It is crucial to perform a thorough risk assessment for your specific laboratory conditions and to handle this compound with caution.
Compound Information and Properties
This compound is a potent and highly selective inhibitor of ERK2, a key protein in the MAPK signaling pathway.[1] Due to its biological activity, it should be handled with care to avoid potential off-target effects.[1]
| Property | Information | Source |
| Product Name | This compound | [1] |
| CAS Number | 2743576-56-7 | |
| Molecular Formula | C16H18ClN5O2 | |
| Molecular Weight | 347.80 g/mol | |
| IC50 | 1.8 nM for ERK2 | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear protective gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat or impervious clothing should be worn to protect the skin.
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form outside of a certified chemical fume hood, to avoid inhalation of dust.
Emergency Preparedness:
An accessible safety shower and eyewash station are critical in case of accidental exposure.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: To prevent inhalation of the powder, weigh the compound in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
General Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully clean the spill area with an appropriate decontaminating agent.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
